L-Methionine-34S
Description
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Properties
IUPAC Name |
(2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i9+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFEARJCKVFRZRR-XFUDJREASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[34S]CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
L-Methionine-³⁴S: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Properties, Synthesis, and Application of L-Methionine-³⁴S
L-Methionine-³⁴S is a stable, non-radioactive isotopologue of the essential amino acid L-methionine, where the naturally abundant ³²S atom is replaced by the heavy isotope ³⁴S. This isotopic substitution makes it an invaluable tool in metabolic research, proteomics, and drug development, serving as a tracer to elucidate the complex dynamics of methionine metabolism and its downstream pathways. Its chemical behavior is virtually identical to its unlabeled counterpart, allowing it to be seamlessly incorporated into biological systems without perturbing normal physiological processes.
Basic Properties of L-Methionine-³⁴S
L-Methionine-³⁴S shares the same fundamental chemical structure and reactivity as L-methionine. The key difference lies in its molecular weight, which is increased by approximately 2 Da due to the two extra neutrons in the ³⁴S isotope. This mass shift is the basis for its detection and quantification in mass spectrometry-based analytical methods.
Physicochemical Properties
The following table summarizes the key physicochemical properties of L-Methionine-³⁴S in comparison to the unlabeled L-methionine.
| Property | L-Methionine (Unlabeled) | L-Methionine-³⁴S |
| Molecular Formula | C₅H₁₁NO₂S | C₅H₁₁NO₂³⁴S |
| Molecular Weight | ~149.21 g/mol | ~151.21 g/mol |
| CAS Number | 63-68-3 | 1006386-95-3 |
| Appearance | White crystalline powder | White crystalline powder |
| Melting Point | 281 °C (decomposes)[1] | ~281 °C (decomposes) |
| Solubility in Water | 56.6 g/L at 25 °C[2] | Soluble |
| pKa (carboxyl) | 2.28[1] | ~2.28 |
| pKa (amino) | 9.21[1] | ~9.21 |
| Isotopic Enrichment | Not Applicable | Typically >98% |
Metabolic Pathways Involving L-Methionine
L-methionine is a central node in cellular metabolism, participating in protein synthesis and serving as a precursor for several critical metabolic pathways. L-Methionine-³⁴S can be used to trace the flux through these pathways.
Methionine Cycle and Transmethylation
The methionine cycle is crucial for the generation of S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.
Transsulfuration Pathway and Glutathione Synthesis
Homocysteine, derived from the methionine cycle, can enter the transsulfuration pathway to be irreversibly converted to cysteine. Cysteine is a key precursor for the synthesis of the major intracellular antioxidant, glutathione (GSH).
Experimental Protocols
Synthesis of L-Methionine-³⁴S
While several methods exist for the synthesis of L-Methionine-³⁴S, including chemical and biotechnological approaches, a common strategy involves the use of a ³⁴S-containing precursor in a chemical synthesis route.[3]
Example Chemical Synthesis Workflow:
Detailed Method (Conceptual):
A common industrial method for DL-methionine synthesis is the Strecker synthesis, which can be adapted for isotopic labeling.
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Preparation of ³⁴S-Methyl Mercaptan: A ³⁴S-labeled sulfur source, such as sodium sulfate (Na₂³⁴SO₄), is reduced to a sulfide, which is then methylated to produce ³⁴S-methyl mercaptan (CH₃³⁴SH).
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Reaction with Acrolein: The ³⁴S-methyl mercaptan is reacted with acrolein to form 3-(methylthio)propionaldehyde.
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Strecker Synthesis: The aldehyde is then reacted with hydrogen cyanide and ammonia to form an aminonitrile, which is subsequently hydrolyzed to yield DL-Methionine-³⁴S.
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Enzymatic Resolution (for L-isomer): The resulting racemic mixture (DL-Methionine-³⁴S) can be resolved to obtain the pure L-enantiomer using an aminoacylase enzyme that selectively deacetylates N-acetyl-L-methionine.
Protein Turnover Analysis using L-Methionine-³⁴S (SILAC-based approach)
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful technique for quantitative proteomics. L-Methionine-³⁴S can be used as a "heavy" amino acid in a SILAC experiment to measure protein turnover.
Experimental Workflow:
Methodology:
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Cell Culture and Labeling:
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Culture cells in a methionine-free medium supplemented with a known concentration of unlabeled L-methionine ("light" medium) for several passages to ensure complete incorporation.
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To start the experiment, switch the cells to a medium containing L-Methionine-³⁴S ("heavy" medium) in place of the unlabeled methionine.
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Time-Course Harvest:
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Harvest cell pellets at various time points after the switch to the "heavy" medium (e.g., 0, 2, 4, 8, 12, 24 hours).
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Sample Preparation:
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Lyse the cells and extract the proteins.
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Combine equal amounts of protein from a fully "light" labeled control sample and each "heavy" labeled time-point sample (optional, for relative quantification).
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Perform in-solution or in-gel digestion of the proteins using an appropriate protease, such as trypsin.
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Mass Spectrometry Analysis:
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Analyze the resulting peptide mixtures by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
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Data Analysis:
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Identify peptides and proteins using a database search algorithm.
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Quantify the relative abundance of "heavy" (containing ³⁴S) and "light" (containing ³²S) isotopic envelopes for each methionine-containing peptide at each time point.
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The rate of incorporation of the "heavy" label over time reflects the protein synthesis rate, from which the turnover rate can be calculated.
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Applications in Drug Development
The use of stable isotope-labeled compounds, such as L-Methionine-³⁴S, is integral to modern drug discovery and development.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
L-Methionine-³⁴S can be incorporated into a drug candidate that contains a methionine moiety or used as a tracer to study the effects of a drug on methionine metabolism. By tracking the isotopically labeled compound and its metabolites in biological fluids and tissues using mass spectrometry, researchers can gain precise insights into the drug's ADME profile. This information is crucial for optimizing drug dosage, understanding potential toxicities, and fulfilling regulatory requirements.
Pharmacokinetic (PK) Studies
In pharmacokinetic studies, L-Methionine-³⁴S can be used as an internal standard for the accurate quantification of an unlabeled methionine-containing drug or its metabolites in biological samples. It can also be administered to subjects to study the in vivo kinetics of methionine metabolism, including remethylation and transsulfuration pathways, which can be altered by disease or drug treatment.
Conclusion
L-Methionine-³⁴S is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its ability to act as a biological tracer without perturbing the system under investigation allows for detailed and accurate measurements of metabolic fluxes, protein dynamics, and drug disposition. The methodologies outlined in this guide provide a framework for leveraging the unique properties of L-Methionine-³⁴S to advance our understanding of complex biological processes and to accelerate the development of new therapeutics.
References
An In-Depth Technical Guide to L-Methionine-³⁴S: Structure, Analysis, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Methionine-³⁴S, a stable isotope-labeled variant of the essential amino acid L-methionine. Its primary application lies in its use as a tracer for the quantitative analysis of metabolic pathways, protein synthesis, and turnover in various research and drug development settings.
Chemical Structure and Formula
L-Methionine-³⁴S shares the same chemical structure as its naturally occurring counterpart, L-methionine. The key distinction is the substitution of the naturally most abundant sulfur isotope (³²S) with the stable, heavier isotope, sulfur-34 (³⁴S). This isotopic labeling does not alter the chemical properties of the molecule, allowing it to be metabolized by cells in the same manner as endogenous L-methionine.
The chemical formula for L-Methionine-³⁴S is C₅H₁₁NO₂³⁴S. Its IUPAC name is (2S)-2-amino-4-methyl(³⁴S)sulfanylbutanoic acid. The incorporation of the ³⁴S isotope results in a molecular weight increase of approximately 2 Daltons compared to L-methionine.
Chemical Structure of L-Methionine-³⁴S:
Quantitative Data
The physical and chemical properties of L-Methionine-³⁴S are summarized in the table below. This data is essential for its application in quantitative analytical methods such as mass spectrometry.
| Property | Value |
| Chemical Formula | C₅H₁₁NO₂³⁴S |
| Molecular Weight | Approximately 151.11 g/mol |
| CAS Number | 1006386-95-3 |
| Isotopic Purity | Typically >98% |
| Appearance | White to off-white solid |
| Solubility | Soluble in water |
| IUPAC Name | (2S)-2-amino-4-methyl(³⁴S)sulfanylbutanoic acid |
Experimental Protocols
L-Methionine-³⁴S is a powerful tool for tracing the dynamics of protein synthesis and methionine metabolism. Below is a detailed methodology for a typical experiment involving the metabolic labeling of proteins in cell culture, followed by quantitative analysis using liquid chromatography-mass spectrometry (LC-MS).
1. Cell Culture and Metabolic Labeling:
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Cell Seeding: Plate cells at a desired density in a multi-well plate and allow them to adhere and grow overnight under standard culture conditions.
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Methionine Depletion (Optional but Recommended): To enhance the incorporation of the labeled amino acid, aspirate the standard growth medium and replace it with a methionine-free medium. Incubate the cells for 30-60 minutes.
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Labeling: Replace the methionine-free medium with a labeling medium containing a known concentration of L-Methionine-³⁴S (e.g., 100 µM). The optimal concentration and labeling time will vary depending on the cell type and experimental goals and should be empirically determined. A typical labeling period can range from 1 to 24 hours.
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Cell Harvest: After the labeling period, wash the cells twice with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeling medium. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
2. Protein Extraction and Digestion:
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Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
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Reduction and Alkylation: Take a known amount of protein (e.g., 50 µg) from each sample. Reduce the disulfide bonds by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 55 mM and incubating at room temperature in the dark for 20 minutes.
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Proteolytic Digestion: Digest the proteins into peptides using a protease such as trypsin. A typical protocol involves adding trypsin at a 1:50 (trypsin:protein) ratio and incubating overnight at 37°C.
3. Sample Preparation for LC-MS:
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Desalting: Desalt the peptide samples using a C18 solid-phase extraction (SPE) column to remove salts and other contaminants that can interfere with the LC-MS analysis.
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Sample Reconstitution: Dry the desalted peptides using a vacuum centrifuge and reconstitute them in a suitable solvent for LC-MS analysis (e.g., 0.1% formic acid in water).
4. LC-MS/MS Analysis:
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Liquid Chromatography: Separate the peptides using a reverse-phase liquid chromatography system. A typical setup would involve a C18 column and a gradient of increasing acetonitrile concentration to elute the peptides based on their hydrophobicity.
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Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer. The instrument should be operated in a data-dependent acquisition (DDA) mode, where the most abundant precursor ions are selected for fragmentation (MS/MS).
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Data Analysis: The resulting MS data will contain pairs of peptide signals corresponding to the unlabeled (containing ³²S) and labeled (containing ³⁴S) forms. The ratio of the intensities of these paired signals can be used to determine the rate of protein synthesis. This analysis is typically performed using specialized software that can identify peptides and quantify the relative abundance of their isotopic forms.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for a protein synthesis study using L-Methionine-³⁴S.
Caption: A generalized workflow for studying protein synthesis using L-Methionine-³⁴S.
A Technical Guide to the Synthesis and Biosynthesis of L-Methionine-³⁴S
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core methodologies for the synthesis and biosynthesis of L-Methionine labeled with the stable isotope sulfur-34 (L-Methionine-³⁴S). This isotopically labeled amino acid is an invaluable tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of methionine metabolism and protein dynamics. This document details chemical synthesis, biosynthesis, and chemoenzymatic approaches, presenting quantitative data, experimental protocols, and pathway visualizations to support advanced research applications.
Chemical Synthesis of L-Methionine-³⁴S
Chemical synthesis offers a direct route to L-Methionine-³⁴S, typically resulting in a racemic mixture of DL-Methionine-³⁴S that requires subsequent resolution to isolate the biologically active L-enantiomer. The foundational method involves the Strecker synthesis or variations thereof, adapted for the incorporation of the ³⁴S isotope.
A common strategy involves a multi-step process starting from precursors that can be labeled with ³⁴S. A generalized protocol is outlined below, which can be adapted using a ³⁴S-labeled sulfur source, such as sodium sulfide (Na₂³⁴S).
Experimental Protocol: Chemical Synthesis of DL-Methionine-³⁴S and Enzymatic Resolution
This protocol is a composite of established methods for methionine synthesis and enzymatic resolution.
Part A: Synthesis of DL-Methionine-³⁴S
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Preparation of ³⁴S-Methyl Mercaptan (CH₃³⁴SH): This crucial precursor is synthesized by the reaction of a ³⁴S-sulfur source, like Na₂³⁴S, with a methylating agent, such as methyl iodide, under controlled conditions.
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Reaction with Acrolein: The ³⁴S-methyl mercaptan is then reacted with acrolein to form 3-(methylthio-³⁴S)propanal.
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Strecker Synthesis: The resulting aldehyde is subjected to a Strecker synthesis. This involves reaction with hydrogen cyanide (HCN) and ammonia (NH₃) to produce the corresponding α-aminonitrile.
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Hydrolysis: The α-aminonitrile is then hydrolyzed, typically using a strong acid like hydrochloric acid, to yield the racemic mixture of DL-Methionine-³⁴S.
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Purification: The crude product is purified by crystallization. The combined filtrate and washings are evaporated, and the residue is dissolved in hot water. The addition of pyridine and subsequent cooling in absolute alcohol facilitates the crystallization of DL-Methionine-³⁴S.[1]
Part B: Enzymatic Resolution of DL-Methionine-³⁴S
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N-Acetylation: The racemic DL-Methionine-³⁴S is first N-acetylated using acetic anhydride to produce N-acetyl-DL-Methionine-³⁴S.[2]
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Enzymatic Hydrolysis: The N-acetyl-DL-Methionine-³⁴S is then subjected to enantioselective hydrolysis using an acylase enzyme, often derived from Aspergillus oryzae (mold acylase).[3][4] This enzyme specifically hydrolyzes the N-acetyl group from the L-enantiomer, leaving N-acetyl-D-Methionine-³⁴S unreacted. The reaction is typically carried out in a buffered solution at a controlled pH and temperature (e.g., pH 7.0, 37°C).[3] The presence of cobalt ions (Co²⁺) has been shown to activate the mold acylase, enhancing the hydrolysis rate.
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Separation: The resulting mixture contains L-Methionine-³⁴S and N-acetyl-D-Methionine-³⁴S. These can be separated based on their different chemical properties, for instance, by ion-exchange chromatography.
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Hydrolysis of D-enantiomer (Optional): The separated N-acetyl-D-Methionine-³⁴S can be hydrolyzed with acid to yield D-Methionine-³⁴S.
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Purification and Crystallization: The isolated L-Methionine-³⁴S is further purified by recrystallization from a water/ethanol mixture to obtain a high-purity product.
Quantitative Data
| Parameter | Value/Range | Citation |
| Chemical Synthesis Yield (DL-Methionine) | 54-60% (based on β-chloroethyl methyl sulfide) | |
| Enzymatic Resolution Yield (L-Isomer) | 60-95% of theoretical | |
| Isotopic Enrichment (³⁴S) | >98% (dependent on precursor enrichment) | |
| Optical Purity of L-Methionine | >99% |
Biosynthesis of L-Methionine-³⁴S
The biosynthesis of L-Methionine-³⁴S using microorganisms, particularly engineered strains of Escherichia coli, offers a direct route to the enantiomerically pure L-form. This approach leverages the cell's natural metabolic pathways, with the isotopic label being introduced through the sulfur source in the culture medium. The direct-sulfurylation pathway is often preferred over the trans-sulfurylation pathway for higher yields.
Biosynthetic Pathway in E. coli (Direct-Sulfurylation)
The biosynthesis of L-methionine starts from the amino acid aspartate and involves several enzymatic steps. In the direct-sulfurylation pathway, an activated homoserine derivative reacts directly with a sulfide donor.
Caption: Biosynthesis of L-Methionine-³⁴S via the direct-sulfurylation pathway in E. coli.
Experimental Protocol: Biosynthesis in E. coli
This protocol is based on principles of metabolic engineering and fermentation for amino acid production.
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Strain Selection and Engineering: An E. coli strain engineered for high-level L-methionine production is used. This typically involves deleting the transcriptional repressor metJ and overexpressing key enzymes in the biosynthetic pathway, such as homoserine O-succinyltransferase (metA) and the efflux transporter (yjeH). For a direct-sulfurylation pathway, native metA and metB can be deleted and complemented with metX and metY from other bacteria.
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Culture Medium: A defined minimal medium (e.g., M9 medium) is prepared, with glucose as the carbon source. Crucially, the standard sulfur source (e.g., MgSO₄) is replaced with a ³⁴S-labeled equivalent, such as sodium ³⁴S-sulfate (Na₂³⁴SO₄).
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Inoculum Preparation: A seed culture of the engineered E. coli strain is grown overnight in a rich medium (e.g., LB broth).
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Fermentation: The main fermentation is carried out in a bioreactor with controlled temperature (e.g., 37°C), pH (e.g., 7.0), and aeration. The production medium is inoculated with the seed culture. The fermentation is run for a specified period (e.g., 48-72 hours) to allow for cell growth and production of L-Methionine-³⁴S.
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Harvesting and Purification:
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The bacterial cells are harvested by centrifugation.
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The intracellular L-Methionine-³⁴S can be extracted from the cell pellet. However, with an overexpressed efflux transporter, a significant amount will be in the supernatant.
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The supernatant is collected, and the L-Methionine-³⁴S is purified using chromatographic techniques such as ion-exchange chromatography or reversed-phase HPLC.
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Quantitative Data
| Parameter | Value/Range | Citation |
| Production Titer in Engineered E. coli | Up to 21.28 g/L (unlabeled) | |
| Isotopic Enrichment (³⁴S) | Dependent on the isotopic purity of the ³⁴S-sulfur source in the medium | |
| Yield on Glucose (unlabeled) | 0.14 g/g |
Chemoenzymatic Synthesis of L-Methionine-³⁴S
The chemoenzymatic approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. This method can provide high enantiomeric purity and good yields. A key enzyme in this process is O-acetylhomoserine sulfhydrylase, which can catalyze the formation of L-methionine from O-acetyl-L-homoserine and a sulfur donor.
Chemoenzymatic Synthesis Workflow
Caption: Chemoenzymatic synthesis of L-Methionine-³⁴S.
Experimental Protocol: Chemoenzymatic Synthesis
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Preparation of Substrates:
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O-acetyl-L-homoserine is synthesized chemically.
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A ³⁴S-labeled sulfur source, such as sodium ³⁴S-sulfide (Na₂³⁴S) or ³⁴S-methyl mercaptan, is prepared.
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Enzymatic Reaction:
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The O-acetyl-L-homoserine and the ³⁴S-sulfur source are dissolved in a suitable buffer at an optimal pH for the enzyme.
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Purified O-acetylhomoserine sulfhydrylase (e.g., from Saccharomyces cerevisiae) is added to the reaction mixture.
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The reaction is incubated at a controlled temperature (e.g., 30-37°C) until completion, which can be monitored by HPLC.
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Purification:
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The enzyme is removed from the reaction mixture, for example, by heat inactivation followed by centrifugation or by using an immobilized enzyme.
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The L-Methionine-³⁴S is purified from the remaining substrates and byproducts using chromatographic methods as described in the previous sections.
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Quantitative Data
| Parameter | Value/Range | Citation |
| Conversion Rate of OAH to L-Methionine | Up to 86% | |
| Isotopic Enrichment (³⁶S) | >98% (demonstrated for ³⁶S, applicable to ³⁴S) |
Analysis of Isotopic Enrichment
The accurate determination of the ³⁴S isotopic enrichment is critical for the application of L-Methionine-³⁴S in quantitative studies. Mass spectrometry is the primary analytical technique for this purpose.
Analytical Method: Mass Spectrometry
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Sample Preparation: The purified L-Methionine-³⁴S is prepared for mass spectrometry analysis. This may involve derivatization to improve its volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS). For liquid chromatography-mass spectrometry (LC-MS), derivatization is often not required.
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Mass Spectrometric Analysis:
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GC-MS: The derivatized sample is injected into a GC-MS system. The mass spectrometer is operated in a mode that allows for the detection of specific ion fragments containing the sulfur atom. The relative abundances of the isotopologues (containing ³²S and ³⁴S) are measured to calculate the isotopic enrichment.
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LC-MS: The sample is analyzed by LC-MS, which separates the methionine from other components before it enters the mass spectrometer. This technique is particularly useful for analyzing samples from complex biological matrices.
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Multi-collector thermal ionization mass spectrometry (MC-TIMS): For very high precision measurements of sulfur isotope ratios, MC-TIMS can be employed.
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Data Analysis: The isotopic enrichment is calculated from the ratio of the peak intensities of the ³⁴S-containing fragment to the ³²S-containing fragment, after correcting for the natural abundance of other isotopes (e.g., ¹³C).
Conclusion
The synthesis and biosynthesis of L-Methionine-³⁴S can be achieved through multiple robust methodologies. The choice of method depends on the desired scale, required enantiomeric purity, and available resources. Chemical synthesis followed by enzymatic resolution provides a versatile route, while microbial biosynthesis offers direct production of the L-enantiomer with high isotopic incorporation. The chemoenzymatic approach presents a promising alternative that combines the advantages of both chemical and biological methods. Accurate analysis of isotopic enrichment by mass spectrometry is essential to validate the final product for its intended use in advanced scientific research.
References
A Technical Guide to the Physical and Chemical Properties of L-Methionine-34S
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical and chemical properties of L-Methionine-34S, a stable isotope-labeled version of the essential amino acid L-methionine. Its application as a non-radioactive tracer makes it an invaluable tool in metabolic research, proteomics, and drug development for tracking the fate of methionine in biological systems.[1][2] By replacing the naturally abundant sulfur-32 (³²S) atom with the heavier sulfur-34 (³⁴S) isotope, researchers can precisely quantify metabolic flux, protein synthesis, and other biochemical pathways without perturbing the system's kinetics.[1][2][3]
Core Physical and Chemical Properties
This compound presents as a white crystalline powder, sharing most of its physical and chemical characteristics with its unlabeled counterpart, L-methionine. The primary distinction lies in its molecular weight, which is increased by approximately two daltons due to the two extra neutrons in the ³⁴S isotope. This mass shift is the basis for its detection and quantification in mass spectrometry-based analytical methods. The compound is stable under standard storage conditions, typically at -20°C or -80°C, protected from light, and shows no detectable isotopic exchange in biological matrices over extended periods.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound, with comparative data for standard L-methionine where applicable.
| Property | This compound | L-Methionine (Unlabeled) | Reference(s) |
| IUPAC Name | (2S)-2-amino-4-methyl(34S)sulfanylbutanoic acid | (2S)-2-amino-4-methylsulfanylbutanoic acid | |
| CAS Number | 1006386-95-3 | 63-68-3 | |
| Molecular Formula | C₅H₁₁NO₂³⁴S | C₅H₁₁NO₂S | |
| Molecular Weight | ~151.11 g/mol | ~149.21 g/mol | |
| Appearance | White crystalline powder | White crystalline powder or colorless crystals | |
| Melting Point | >220°C (decomposes) | 280-282°C (decomposes) | |
| Solubility in Water | 66.18 mM at 25°C | 33.81 g/L (226.6 mM) at 25°C | |
| Other Solubilities | Soluble in aqueous acids; slightly soluble in methanol. | Soluble in dilute acids and alkalis; very slightly soluble in alcohol; insoluble in ether. | |
| Isotopic Purity | Typically >99% enrichment | Natural abundance of ³⁴S is ~4.21% |
Key Biochemical Reactions
As a stable isotope analog, this compound participates in the same biochemical reactions as endogenous L-methionine. Its utility lies in its ability to be traced through these pathways.
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Protein Synthesis : It is incorporated into proteins during translation.
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S-adenosylmethionine (SAM) Formation : It serves as the precursor for S-adenosyl-L-methionine-34S, a universal methyl donor for the methylation of DNA, proteins, and other metabolites.
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Oxidation and Reduction : The sulfur atom can be oxidized to form methionine-34S sulfoxide and further to methionine-34S sulfone. These can be reduced back by enzymes like methionine sulfoxide reductase.
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Transsulfuration Pathway : Following its conversion to homocysteine, the ³⁴S atom can be transferred to serine to form cysteine, allowing researchers to trace sulfur metabolism.
Experimental Protocols
The production and analysis of this compound involve specialized methodologies to ensure high isotopic enrichment and purity.
Biotechnological Synthesis
The most common method for producing this compound is through microbial fermentation. This approach offers high stereospecificity, yielding the biologically active L-isomer.
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Culture Preparation : A microbial strain, often a species of yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli), capable of synthesizing methionine is selected.
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Enriched Media Formulation : The microbes are grown in a defined culture medium where the standard sulfur source (e.g., sodium sulfate) is replaced with a ³⁴S-enriched equivalent (e.g., Na₂³⁴SO₄) of high isotopic purity.
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Fermentation : The microorganisms are cultured under controlled conditions, during which they uptake the ³⁴S-sulfate and incorporate it into the de novo synthesis of L-methionine.
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Harvesting and Lysis : After sufficient growth, the microbial cells are harvested. The cells are then lysed to release the intracellular contents, including the newly synthesized this compound.
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Extraction : The labeled methionine is extracted from the cell lysate.
Purification Protocol
Achieving high purity is critical for analytical applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a primary technique for purification.
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Initial Hydrolysis : The crude extract may undergo hot acid hydrolysis to break down proteins and release free amino acids.
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Oxidation Step : To ensure stability for chromatographic separation, methionine is often quantitatively oxidized using performic acid to yield the more stable methionine sulfone.
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Chromatographic Separation : The oxidized extract is injected into a preparative RP-HPLC system. A gradient of solvents (e.g., water and acetonitrile with a modifying acid like formic acid) is used to separate this compound sulfone from other amino acids and contaminants.
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Fraction Collection and Validation : Fractions corresponding to the labeled methionine peak are collected, pooled, and lyophilized.
Analytical Validation and Quantification
Multiple analytical techniques are employed to confirm isotopic enrichment, chemical purity, and concentration.
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Isotope Ratio Mass Spectrometry (IRMS) : For precise determination of isotopic enrichment, the purified sample is combusted, and the resulting sulfur dioxide (SO₂) gas is analyzed by IRMS to measure the ³⁴S/³²S ratio.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This method is used to confirm the chemical identity and isotopic enrichment of the final product after derivatization.
-
HPLC-Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) : This powerful technique allows for species-specific isotope dilution analysis. It couples the separation power of HPLC with the high sensitivity and isotope-discerning capability of ICP-MS to accurately quantify this compound in complex matrices like blood plasma.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : A widely used method for quantifying this compound in metabolic studies. The sample is separated by LC, and the specific mass-to-charge ratio (m/z) of the parent ion and its characteristic fragment ions are monitored for highly selective and sensitive quantification.
Visualized Workflows and Pathways
The following diagrams illustrate key processes involving this compound, from its biological synthesis to its metabolic fate and analysis.
References
Navigating the Stability and Storage of L-Methionine-³⁴S: A Technical Guide
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the stability and storage guidelines for L-Methionine-³⁴S. A stable, non-radioactive, isotopically labeled amino acid, L-Methionine-³⁴S serves as a critical tracer in metabolic research, proteomics, and drug development to elucidate metabolic pathways and protein dynamics.[1][2][][4] Proper handling and storage are paramount to ensure its isotopic and chemical integrity for reliable and reproducible experimental outcomes.
Core Properties and Stability Profile
L-Methionine-³⁴S is a white to off-white crystalline powder where the naturally occurring ³²S atom is replaced by the stable heavy isotope ³⁴S.[5] This substitution increases the molecular weight by approximately 2 Da compared to its unlabeled counterpart, allowing for its distinction in mass spectrometry-based analyses. The isotopic enrichment in commercial preparations typically exceeds 95-99%, minimizing isotopic dilution in tracer studies.
The compound is chemically stable under standard ambient conditions. One of the key advantages of L-Methionine-³⁴S is its exceptional isotopic stability; it does not undergo radiolytic decay and shows no detectable ³⁴S-to-³²S exchange in biological matrices over a 72-hour period.
Recommended Storage Conditions
To maintain the integrity of L-Methionine-³⁴S, specific storage conditions are recommended. These guidelines are crucial for preventing degradation and ensuring the longevity of the compound.
Solid Form
For long-term storage, solid L-Methionine-³⁴S should be kept in a freezer at -20°C. It is also advised to store it under an inert atmosphere, such as nitrogen, in a tightly sealed container to protect it from air and moisture. The solid form should be protected from light.
In Solution
When prepared as a stock solution, storage conditions become even more critical to prevent degradation. For stock solutions, storage at -80°C is recommended for up to 6 months, while storage at -20°C is suitable for shorter periods of up to 1 month. It is imperative that solutions are also protected from light and stored under a nitrogen atmosphere. If water is used as the solvent, it is recommended to filter and sterilize the solution before use. General studies on isotopically labeled amino acid mixes suggest that they are stable for up to 10 freeze-thaw cycles and for at least two weeks when stored frozen.
Quantitative Storage and Stability Data Summary
| Parameter | Solid L-Methionine-³⁴S | L-Methionine-³⁴S Stock Solution |
| Storage Temperature | -20°C | -80°C (long-term); -20°C (short-term) |
| Recommended Atmosphere | Inert atmosphere (e.g., Nitrogen) | Inert atmosphere (e.g., Nitrogen) |
| Light Sensitivity | Protect from light | Protect from light |
| Shelf Life | Not specified, stable long-term | Up to 6 months at -80°C; Up to 1 month at -20°C |
| Freeze-Thaw Stability | Not applicable | Stable for up to 10 cycles |
| Isotopic Integrity | No detectable ³⁴S to ³²S exchange | Maintained under proper storage |
| Appearance | White to off-white solid/crystalline powder | Dependent on solvent |
Experimental Protocols: General Handling and Solution Preparation
While specific experimental protocols will vary based on the application, the following provides a generalized methodology for the handling and preparation of L-Methionine-³⁴S solutions.
Objective: To prepare a stock solution of L-Methionine-³⁴S for use in cell culture or as an internal standard.
Materials:
-
L-Methionine-³⁴S (solid)
-
Appropriate solvent (e.g., sterile water, aqueous acid, methanol)
-
Sterile, conical tubes
-
Calibrated balance
-
Vortex mixer
-
0.22 µm sterile filter
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Allow the container of solid L-Methionine-³⁴S to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of L-Methionine-³⁴S in a sterile tube using a calibrated balance.
-
Add the appropriate volume of solvent to achieve the target concentration. Solubility is slight in water and methanol (may require heating), and slight in aqueous acid.
-
Vortex the mixture until the solid is completely dissolved.
-
If for use in sterile applications, filter the solution through a 0.22 µm sterile filter into a new sterile tube.
-
Purge the headspace of the tube with nitrogen gas before tightly sealing the cap.
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the stock solution at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months).
Visualizing Workflows
To further aid researchers, the following diagrams illustrate key logical workflows for the proper handling and storage of L-Methionine-³⁴S.
Caption: Decision workflow for L-Methionine-³⁴S storage.
Caption: General experimental workflow for L-Methionine-³⁴S.
References
Isotopic Enrichment of L-Methionine-³⁴S: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment of L-Methionine with the stable isotope sulfur-34 (³⁴S). L-Methionine-³⁴S is a powerful tool in metabolic research, proteomics, and drug development, enabling precise tracking and quantification of methionine metabolism and its integration into various biological pathways. This document details the primary synthesis methodologies, presents quantitative data for comparison, outlines experimental protocols, and visualizes relevant biological and experimental workflows.
Introduction to L-Methionine-³⁴S
L-Methionine is an essential sulfur-containing amino acid crucial for protein synthesis, methylation reactions, and the production of other sulfur-containing compounds like cysteine and glutathione.[1][2][3] The substitution of the naturally occurring sulfur-32 (³²S) with the heavier, stable isotope ³⁴S creates L-Methionine-³⁴S, a non-radioactive tracer. This isotopic labeling allows for the differentiation and quantification of exogenously supplied methionine from the endogenous pool using mass spectrometry-based techniques.[4][5] The 2 Dalton mass shift between the ³²S and ³⁴S isotopologues provides a distinct signature for tracking the metabolic fate of methionine in complex biological systems.
Synthesis and Enrichment Methodologies
The production of L-Methionine-³⁴S with high isotopic purity can be achieved through several methods, each with its own advantages and considerations. The primary approaches include biotechnological (in vivo) synthesis, chemical (in vitro) synthesis, and chemoenzymatic methods.
Biotechnological (In Vivo) Synthesis
This method leverages the natural metabolic pathways of microorganisms to incorporate ³⁴S from an enriched source into the methionine backbone. Genetically modified strains of bacteria, such as Escherichia coli or Corynebacterium glutamicum, are often employed to enhance methionine production and incorporation of the stable isotope.
Experimental Protocol: Biotechnological Synthesis of L-Methionine-³⁴S
-
Strain Selection and Pre-culture: Select a suitable microbial strain, often one with deregulated methionine biosynthesis pathways to maximize yield. Prepare a pre-culture by inoculating a standard growth medium (e.g., LB broth) with the selected strain and incubating overnight under optimal growth conditions (e.g., 37°C with shaking).
-
³⁴S-Enriched Minimal Medium Preparation: Prepare a minimal growth medium where the standard sulfur source (e.g., sulfate) is replaced with a ³⁴S-enriched equivalent, such as ³⁴S-sodium sulfate (>91% enrichment). The composition of the minimal medium should be optimized for the specific microbial strain to support robust growth and methionine production.
-
Inoculation and Fermentation: Inoculate the ³⁴S-enriched minimal medium with the pre-culture. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to ensure efficient microbial growth and incorporation of ³⁴S.
-
Harvesting and Lysis: After a sufficient incubation period for methionine production, harvest the microbial cells by centrifugation. The cell pellet is then washed and lysed to release the intracellular contents, including the synthesized L-Methionine-³⁴S.
-
Purification: The crude lysate is subjected to a series of purification steps to isolate L-Methionine-³⁴S. This typically involves enzymatic digestion with a protease to break down proteins and release free amino acids. The resulting solution is then purified using techniques such as preparative reverse-phase high-performance liquid chromatography (HPLC).
-
Isotopic Enrichment and Purity Analysis: The isotopic enrichment of the final product is determined using mass spectrometry (e.g., GC-MS or LC-MS/MS) to confirm the successful incorporation of ³⁴S. Purity is also assessed to ensure the absence of other amino acids and contaminants.
Chemical Synthesis
Chemical synthesis offers a high degree of control over the incorporation of the ³⁴S isotope. A common approach involves nucleophilic substitution reactions to introduce the sulfur-34 atom into a methionine precursor.
Experimental Protocol: Chemical Synthesis of L-Methionine-³⁴S
-
Precursor Preparation: The synthesis often starts with a suitable precursor molecule. One established method utilizes the alkylation of adenosyl-L-homocysteine with a ³⁴S-labeled methyl halide (e.g., methyl iodide-³⁴S).
-
Nucleophilic Substitution Reaction (SN2): The reaction proceeds via an SN2 mechanism where the sulfur atom in homocysteine acts as a nucleophile, displacing the halide from the ³⁴S-labeled methyl iodide to form a thioether bond. This reaction is carried out under controlled conditions of solvent, temperature, and pH to ensure stereochemical integrity and high yield.
-
Purification: The reaction mixture is purified to isolate the L-Methionine-³⁴S. This can involve techniques such as crystallization, chromatography, or a combination of both.
-
Purity and Isotopic Enrichment Verification: The final product's purity and isotopic enrichment are confirmed using analytical techniques like NMR and mass spectrometry.
Chemoenzymatic Synthesis
This hybrid approach combines the specificity of enzymatic reactions with the versatility of chemical synthesis. It can offer high isotopic enrichment while maintaining the desired stereochemistry.
Experimental Protocol: Chemoenzymatic Synthesis of L-Methionine-³⁴S
-
Enzymatic Conversion of Precursors: This method may involve the use of enzymes like L-homoserine O-acetyltransferases and O-acetyl homoserine sulfhydrylase.
-
³⁴S Incorporation: The key step involves the sulfhydrylase-catalyzed reaction where a ³⁴S-containing compound serves as the sulfur donor, leading to the formation of L-homocysteine-³⁴S.
-
Final Synthesis Step: The L-homocysteine-³⁴S is then converted to L-Methionine-³⁴S through a subsequent chemical or enzymatic step.
-
Purification and Analysis: Similar to the other methods, the final product is purified and its isotopic enrichment and purity are verified.
Quantitative Data on L-Methionine-³⁴S Enrichment
The efficiency of isotopic enrichment is a critical parameter for any labeling study. The following table summarizes representative quantitative data from different synthesis and analysis methods.
| Synthesis Method | Starting Material | Reported Isotopic Enrichment (%) | Analytical Method | Reference |
| Biotechnological | Yeasts grown in ³⁴S-enriched medium | 82.7 ± 0.6 | HPLC-ICP-MS | |
| Chemical | Not Specified | >99 | Not Specified | Commercial Supplier Data |
| Chemoenzymatic | Not Specified | ≥98 | Not Specified |
Note: Data from commercial suppliers often indicates very high enrichment levels achieved through optimized chemical synthesis.
Applications in Research and Drug Development
L-Methionine-³⁴S is a versatile tool with broad applications in various scientific disciplines.
Metabolic Studies and Flux Analysis
By introducing L-Methionine-³⁴S into a biological system, researchers can trace its metabolic fate and quantify its incorporation into proteins and other metabolites. This is invaluable for understanding sulfur metabolism and the dynamics of methionine pathways in both healthy and diseased states.
Proteomics and Protein Turnover
In proteomics, L-Methionine-³⁴S can be used for stable isotope labeling in cell culture (SILAC)-like experiments to quantify differences in protein abundance and turnover rates between different experimental conditions.
Drug Development and Pharmacokinetics
In drug development, stable isotope-labeled compounds like L-Methionine-³⁴S serve as tracers to study the pharmacokinetic and metabolic profiles of drugs. They can be used as internal standards for quantitative analysis in bioanalytical assays.
Visualizing Key Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key concepts related to L-Methionine-³⁴S.
Caption: Biotechnological synthesis and application workflow for L-Methionine-³⁴S.
Caption: Simplified metabolic pathway of L-Methionine.
Conclusion
The isotopic enrichment of L-Methionine with ³⁴S provides a powerful and versatile tool for researchers across various disciplines. The choice of synthesis method—biotechnological, chemical, or chemoenzymatic—will depend on the specific requirements for isotopic purity, yield, and cost. As analytical instrumentation continues to improve in sensitivity and resolution, the applications of L-Methionine-³⁴S in elucidating complex biological processes and advancing drug development are expected to expand significantly.
References
Commercial Suppliers and Availability of L-Methionine-³⁴S: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, technical specifications, and key applications of L-Methionine-³⁴S, a stable isotope-labeled amino acid crucial for a range of research and development activities. This document details commercial supplier information, experimental protocols for its use in metabolic studies, and visual representations of relevant biochemical pathways.
Commercial Availability and Supplier Specifications
L-Methionine-³⁴S is available from a select number of specialized chemical suppliers. The products offered vary in isotopic enrichment, chemical purity, available quantities, and price. Below is a comparative summary of offerings from prominent vendors to aid in procurement decisions.
| Supplier | Product Name | Catalog Number (Example) | Isotopic Enrichment | Chemical Purity | Available Quantities | Price (USD) |
| MedChemExpress | L-Methionine-³⁴S | HY-112019 | ≥99% | 99.84% | 1 mg, 5 mg, 10 mg | $990 (1 mg) |
| Cambridge Isotope Laboratories, Inc. | L-Methionine (³⁴S, 99%) | SLM-431-PK | 99% | ≥98% | Inquire for details | Inquire for details |
| Sigma-Aldrich (Merck) | L-Methionine-³⁴S | - | Inquire for details | Inquire for details | Inquire for details | Inquire for details |
| Toronto Research Chemicals | L-Methionine-³⁴S | M260443 | ≥98% | ≥95% | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg | Inquire for details |
| Santa Cruz Biotechnology | L-Methionine-³⁴S | sc-212353 | Inquire for details | Inquire for details | Inquire for details | Inquire for details |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request certificates of analysis.
Experimental Protocols
L-Methionine-³⁴S is a powerful tool in various experimental contexts, primarily as a tracer in metabolic studies. Its incorporation into proteins and other metabolites allows for the quantitative analysis of dynamic cellular processes.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
SILAC is a widely used mass spectrometry-based technique for the quantitative analysis of proteomes. L-Methionine-³⁴S can be used as the "heavy" amino acid to differentiate between two cell populations.
Methodology:
-
Cell Culture Medium Preparation: Prepare two distinct cell culture media. The "light" medium contains unlabeled L-Methionine, while the "heavy" medium is supplemented with L-Methionine-³⁴S. It is crucial to use dialyzed fetal bovine serum to prevent the introduction of unlabeled methionine.
-
Cell Adaptation: Culture the cells for at least five to six doublings in their respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acid into the proteome.
-
Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.
-
Cell Lysis and Protein Extraction: Harvest and lyse the cells from both populations. Combine equal amounts of protein from the "light" and "heavy" samples.
-
Protein Digestion: Digest the combined protein mixture into peptides using an appropriate protease, such as trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture using high-resolution mass spectrometry. Peptides containing L-Methionine-³⁴S will exhibit a mass shift compared to their unlabeled counterparts.
-
Data Analysis: Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
Protein Turnover Analysis
The rate of protein synthesis and degradation can be determined by monitoring the incorporation of L-Methionine-³⁴S into proteins over time.
Methodology:
-
Labeling: Introduce L-Methionine-³⁴S into the cell culture medium or administer it to an animal model.
-
Time-Course Sampling: Collect samples (cells, tissues, or biofluids) at various time points after the introduction of the label.
-
Protein Isolation and Digestion: Isolate the protein fraction from each sample and digest it into peptides.
-
Mass Spectrometry Analysis: Analyze the peptide samples by mass spectrometry to determine the isotopic enrichment of methionine-containing peptides.
-
Data Modeling: Calculate the rate of protein turnover by fitting the time-dependent isotopic enrichment data to a kinetic model.
Metabolic Flux Analysis
Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a cell. L-Methionine-³⁴S can be used as a tracer to follow the flow of sulfur through various metabolic pathways.
Methodology:
-
Isotopic Labeling Experiment: Culture cells in a medium containing L-Methionine-³⁴S.
-
Metabolite Extraction: After a defined period, quench the cellular metabolism and extract intracellular metabolites.
-
Mass Spectrometry Analysis: Analyze the extracted metabolites using mass spectrometry to determine the mass isotopomer distribution of sulfur-containing compounds.
-
Flux Calculation: Use a metabolic model and the measured mass isotopomer distributions to calculate the intracellular metabolic fluxes.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways involving methionine and a typical experimental workflow for using L-Methionine-³⁴S.
Methionine Metabolism and the S-Adenosylmethionine (SAM) Cycle
Methionine plays a central role in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions. The SAM cycle is intricately linked to the transsulfuration pathway, which leads to the synthesis of cysteine and glutathione.[1]
Caption: Overview of the Methionine Cycle and Transsulfuration Pathway.
Typical Experimental Workflow for L-Methionine-³⁴S Labeling
This workflow outlines the key steps involved in a typical stable isotope labeling experiment using L-Methionine-³⁴S for quantitative proteomics.
Caption: A typical experimental workflow for SILAC-based quantitative proteomics.
References
An In-depth Technical Guide to the Safety and Handling of L-Methionine-34S
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for L-Methionine-34S. As an isotopically labeled compound, its chemical and biological properties are essentially identical to those of L-Methionine. Therefore, the safety precautions and handling procedures outlined in this document are based on the well-established data for L-Methionine.
Hazard Identification and Classification
L-Methionine is not classified as a hazardous substance according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2][3] However, as with any chemical substance, it should be handled with care in a laboratory setting. Under certain conditions, such as when finely dispersed in air, it may form combustible dust concentrations.[4]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.[5]
-
Skin Contact: Not expected to be a significant skin irritant.
-
Eye Contact: May cause mild eye irritation.
-
Ingestion: Not considered toxic in acute oral exposures, though ingestion of very large quantities may cause gastrointestinal discomfort.
Toxicological Data
The following tables summarize the available quantitative toxicological data for L-Methionine.
| Acute Oral Toxicity | |
| Test Species | Rat |
| LD50 (Oral) | > 10,000 mg/kg, 36,000 mg/kg, > 16 g/kg, > 2,000 mg/kg |
| Method | OECD Test Guideline 401 |
| Acute Dermal and Inhalation Toxicity | |
| LD50 (Dermal) | No data available |
| LC50 (Inhalation) | No data available |
| Skin and Eye Irritation | |
| Skin Irritation (Rabbit) | No skin irritation |
| Method | OECD Test Guideline 404 |
| Eye Irritation (Rabbit) | No eye irritation |
| Method | OECD Test Guideline 405 |
Experimental Protocols for Safety Assessment
The toxicological data for L-Methionine are primarily derived from standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key experiments.
OECD Guideline 401: Acute Oral Toxicity
This guideline details a method for assessing the acute toxic effects of a substance administered orally.
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex (typically females) are used.
-
Housing and Fasting: Animals are acclimated to laboratory conditions. Food is withheld for a set period before dosing, but water remains available.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle, such as water or corn oil.
-
Administration: A single dose of the substance is administered by gavage.
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. Key observations include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or salivation.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.
OECD Guideline 404: Acute Dermal Irritation/Corrosion
This guideline outlines a procedure to assess the potential of a substance to cause skin irritation or corrosion.
Methodology:
-
Animal Selection: Albino rabbits are typically used for this test.
-
Test Area Preparation: A small area of the animal's back is clipped free of fur.
-
Application: A 0.5 g or 0.5 mL dose of the test substance is applied to the prepared skin and covered with a gauze patch.
-
Exposure: The patch is left in place for a 4-hour exposure period.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (1, 24, 48, and 72 hours) after patch removal. The observation period can extend up to 14 days.
-
Scoring: The severity of skin reactions is scored according to a standardized grading system.
OECD Guideline 405: Acute Eye Irritation/Corrosion
This guideline provides a method for evaluating the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
Animal Selection: Albino rabbits are the preferred species for this test.
-
Application: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye serves as a control.
-
Observation: The eyes are examined for corneal opacity, iritis, conjunctival redness, and chemosis at 1, 24, 48, and 72 hours after application.
-
Scoring: Ocular lesions are scored using a standardized system to quantify the level of irritation.
-
Reversibility: The reversibility of any observed effects is also assessed during the observation period.
Handling and Storage Procedures
Proper handling and storage are crucial to ensure the safety of laboratory personnel and maintain the integrity of this compound.
Engineering Controls:
-
Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood should be used.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Body Protection: A lab coat should be worn.
Hygiene Measures:
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Storage:
-
Store in a cool, dry, and well-ventilated place.
-
Keep the container tightly closed.
-
Protect from light.
-
For long-term storage, refer to the manufacturer's recommendations, which may include storage at -20°C or -80°C.
Emergency Procedures
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: Wash the affected area with soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Spill Response
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE.
-
If it is a powder, gently sweep it up to avoid creating dust.
-
Place the spilled material in a suitable container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Increase ventilation.
-
Contact your institution's environmental health and safety department for assistance.
-
Visualizations
The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.
Caption: Workflow for handling this compound.
Caption: First aid for this compound exposure.
Caption: OECD acute toxicity testing logic.
References
Methodological & Application
Application Notes & Protocols: L-Methionine-34S for Stable Isotope Labeling in Proteomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope labeling is a powerful technique in quantitative mass spectrometry-based proteomics, enabling the accurate relative and absolute quantification of proteins across different samples.[1][2] Metabolic labeling, where stable isotopes are incorporated into proteins in vivo, is a preferred method as it minimizes experimental variability introduced during sample preparation.[3][4] While Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a gold standard for many eukaryotic systems, its application in microorganisms can be challenging due to their versatile metabolic capabilities.[5]
L-Methionine-34S (³⁴S-Met) labeling offers a robust alternative, particularly for organisms that can synthesize their own amino acids. This technique, often referred to as Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ), involves the metabolic incorporation of the heavy isotope ³⁴S into methionine and cysteine residues of proteins. This application note provides a detailed overview and protocol for the use of this compound in quantitative proteomics.
Principle of this compound Labeling
The core principle involves growing one cell population in a medium containing the naturally abundant light sulfur isotope (³²S) and another population in a medium where the standard sulfur source is replaced with a ³⁴S-labeled source. The heavy sulfur isotope becomes incorporated into all methionine and cysteine residues during protein synthesis.
Following separate cell growth and treatment, the "light" (³²S) and "heavy" (³⁴S) cell populations are combined. Proteins are extracted, digested (typically with trypsin), and analyzed by liquid chromatography-mass spectrometry (LC-MS). Peptides containing methionine will appear as pairs of peaks in the mass spectrum, separated by a mass difference corresponding to the number of sulfur atoms multiplied by the mass difference between ³⁴S and ³²S (~2 Da per sulfur atom). The ratio of the intensities of these heavy and light peptide peaks directly reflects the relative abundance of the protein in the two original samples.
Advantages of this compound Labeling
-
Broad Applicability: Suitable for a wide range of organisms, including bacteria and other microbes where traditional SILAC may not be feasible.
-
Cost-Effective: ³⁴S, often supplied as sodium sulfate, is more commercially available and significantly less expensive than other heavy sulfur isotopes like ³⁶S.
-
Minimal Perturbation: The incorporation of ³⁴S does not typically interfere with cell growth, metabolism, or chromatographic retention times, ensuring that the label itself does not introduce experimental artifacts.
-
Accurate Quantification: As an in vivo labeling method, it accounts for variations during sample preparation, leading to high accuracy and sensitivity in protein quantification.
Quantitative Data Summary
The following tables summarize key quantitative parameters associated with this compound labeling experiments.
Table 1: Isotopic Mass Shifts for L-Methionine-³⁴S Labeled Peptides
| Isotope | Natural Abundance (%) | Atomic Mass (Da) | Mass Shift per Sulfur Atom (Da) |
| ³²S | 94.99 | 31.972071 | 0 |
| ³³S | 0.75 | 32.971459 | +0.999388 |
| ³⁴S | 4.25 | 33.967867 | +1.995796 |
| ³⁶S | 0.01 | 35.967081 | +3.995010 |
Note: The mass shift of ~2 Da for ³⁴S is readily resolvable by modern mass spectrometers.
Table 2: Example Quantification of Protein Changes in P. fluorescens
This table is based on data from a study investigating naphthalene degradation in Pseudomonas fluorescens using SULAQ34.
| Protein | Gene | Condition A (Light - ³²S) Intensity | Condition B (Heavy - ³⁴S) Intensity | Ratio (Heavy/Light) | Fold Change |
| Catechol 2,3-dioxygenase | nahH | 1.5 x 10⁸ | 6.0 x 10⁸ | 4.0 | ↑ 4.0 |
| Aldehyde dehydrogenase | nahF | 8.2 x 10⁷ | 2.9 x 10⁸ | 3.5 | ↑ 3.5 |
| Succinate-semialdehyde dehydrogenase | sadI | 2.1 x 10⁹ | 7.0 x 10⁸ | 0.33 | ↓ 3.0 |
| ATP synthase subunit alpha | atpA | 5.5 x 10⁹ | 5.6 x 10⁹ | 1.02 | No Change |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacterial Cells with L-Methionine-³⁴S
This protocol is adapted for a bacterial culture like Pseudomonas fluorescens.
Materials:
-
Bacterial strain of interest (e.g., P. fluorescens)
-
Minimal medium (e.g., M9) prepared without a sulfur source
-
"Light" sulfur source: Magnesium sulfate (MgSO₄)
-
"Heavy" sulfur source: Sodium sulfate-³⁴S (Na₂³⁴SO₄)
-
Primary carbon source (e.g., glucose, succinate)
-
Experimental compound (e.g., naphthalene)
-
Shaking incubator
-
Spectrophotometer (OD₆₀₀)
-
Centrifuge and sterile tubes
Procedure:
-
Prepare Labeling Media:
-
Light Medium: Prepare minimal medium containing the standard concentration of MgSO₄ (e.g., 2 mM).
-
Heavy Medium: Prepare minimal medium, replacing MgSO₄ with an equimolar concentration of Na₂³⁴SO₄.
-
-
Adaptation/Pre-culture:
-
Inoculate a starter culture in a standard rich medium (e.g., LB) and grow overnight.
-
Pellet the cells and wash twice with the appropriate sulfur-free minimal medium to remove any residual standard amino acids.
-
Inoculate two separate pre-cultures, one in the "Light Medium" and one in the "Heavy Medium". Grow until the mid-log phase to allow for adaptation and incorporation of the respective isotopes.
-
-
Experimental Culture:
-
Dilute the adapted pre-cultures into fresh "Light" and "Heavy" media to a starting OD₆₀₀ of ~0.05.
-
Grow the cultures under identical conditions (e.g., 30°C, 200 rpm).
-
At the desired cell density (e.g., mid-log phase), introduce the experimental condition to one of the cultures (or treat one as control and the other as the experimental condition). For example, add naphthalene to the "Heavy" culture and an equivalent volume of solvent to the "Light" culture.
-
Continue incubation for the desired duration to allow for proteomic changes to occur.
-
-
Harvesting and Mixing:
-
Monitor the growth of both cultures by measuring OD₆₀₀.
-
Harvest equal numbers of cells from both the "Light" and "Heavy" cultures. This is critical for accurate quantification. For example, harvest a volume corresponding to an OD₆₀₀ of 1.0 from 50 mL of each culture.
-
Combine the "Light" and "Heavy" cell pellets. At this point, the samples are mixed 1:1.
-
Wash the combined cell pellet with a suitable buffer (e.g., ice-cold PBS) to remove residual media.
-
The combined pellet can be stored at -80°C or processed immediately for protein extraction.
-
Protocol 2: Protein Extraction, Digestion, and Preparation for LC-MS/MS
Materials:
-
Combined cell pellet from Protocol 1
-
Lysis buffer (e.g., 8 M Urea, 100 mM Tris-HCl, pH 8.5)
-
Probe sonicator or bead beater
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8)
-
Formic acid
-
C18 desalting spin columns
Procedure:
-
Cell Lysis:
-
Resuspend the combined cell pellet in lysis buffer.
-
Lyse the cells using sonication on ice or bead beating until the suspension is no longer cloudy.
-
Centrifuge at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).
-
-
Reduction and Alkylation:
-
To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 5 mM. Incubate for 30 minutes at 37°C.
-
Add IAA to a final concentration of 15 mM. Incubate for 30 minutes at room temperature in the dark.
-
-
Protein Digestion:
-
Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 enzyme-to-protein ratio (w/w).
-
Incubate overnight at 37°C.
-
-
Sample Cleanup:
-
Stop the digestion by acidifying the sample with formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 spin column according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
Resuspend the dried peptides in a small volume of LC-MS loading buffer (e.g., 0.1% formic acid in water) for analysis.
-
Visualizations
Workflow for L-Methionine-³⁴S Labeling in Proteomics
References
- 1. longdom.org [longdom.org]
- 2. Relative Quantification of Stable Isotope Labeled Peptides Using a Linear Ion Trap-Orbitrap Hybrid Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur-34S stable isotope labeling of amino acids for quantification (SULAQ34) of proteomic changes in Pseudomonas fluorescens during naphthalene degradation. [vivo.weill.cornell.edu]
- 4. liverpool.ac.uk [liverpool.ac.uk]
- 5. Sulfur-34S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34) of Proteomic Changes in Pseudomonas fluorescens during Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Flux Analysis Using L-Methionine-³⁴S
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Methionine-³⁴S for metabolic flux analysis (MFA). The protocols detailed herein, alongside data presentation and pathway visualizations, are intended to facilitate the application of this powerful stable isotope tracing technique in cellular metabolism research and drug development.
Introduction to L-Methionine-³⁴S in Metabolic Flux Analysis
L-Methionine is an essential amino acid that plays a central role in cellular metabolism, serving as a precursor for protein synthesis, the primary methyl donor via S-adenosylmethionine (SAM), and a key component of the transsulfuration and methionine salvage pathways.[1] Metabolic flux analysis using stable isotope-labeled methionine, such as L-Methionine-³⁴S, allows for the quantitative tracking of methionine's fate as it is metabolized through these critical pathways. By measuring the incorporation of the ³⁴S isotope into downstream metabolites, researchers can elucidate the rates of metabolic reactions, known as fluxes, providing a dynamic view of cellular physiology.[2]
This technique is invaluable for understanding the metabolic reprogramming that occurs in various diseases, including cancer, and for assessing the mechanism of action of drugs that target metabolic pathways.[1] L-Methionine-³⁴S is a non-radioactive, stable isotope, making it a safe and effective tracer for in vitro and in vivo studies.
Key Metabolic Pathways Involving Methionine
Understanding the interconnectedness of methionine metabolism is crucial for designing and interpreting L-Methionine-³⁴S tracing experiments. The three primary pathways are the Methionine Cycle, the Transsulfuration Pathway, and the Methionine Salvage Pathway.
The Methionine Cycle
The methionine cycle is central to cellular methylation reactions. Methionine is converted to S-adenosylmethionine (SAM), the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[3][4] After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can be remethylated to regenerate methionine, thus completing the cycle.
The Transsulfuration Pathway
The transsulfuration pathway connects methionine metabolism to the biosynthesis of cysteine and, subsequently, the major intracellular antioxidant, glutathione. Homocysteine, derived from the methionine cycle, can be directed into the transsulfuration pathway, where it is converted to cystathionine and then to cysteine. This pathway is a critical link between sulfur-containing amino acid metabolism and cellular redox homeostasis.
The Methionine Salvage Pathway
The methionine salvage pathway recycles the sulfur-containing portion of SAM that is used in polyamine synthesis. In this pathway, 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, is converted back to methionine through a series of enzymatic steps. This pathway is crucial for conserving methionine and sulfur within the cell.
Experimental Workflow for L-Methionine-³⁴S Metabolic Flux Analysis
A typical metabolic flux analysis experiment using L-Methionine-³⁴S involves several key steps, from cell culture and isotope labeling to sample analysis and data interpretation.
Detailed Experimental Protocols
The following protocols are adapted from established methods for stable isotope tracing and metabolomics analysis and are specifically tailored for the use of L-Methionine-³⁴S.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of labeling and harvesting.
-
Pre-labeling Culture: Culture cells in standard growth medium to allow for adherence and initial growth.
-
Labeling Medium Preparation: Prepare the labeling medium by supplementing methionine-free medium with a known concentration of L-Methionine-³⁴S. The concentration should be similar to that of methionine in the standard growth medium.
-
Isotope Labeling: At the start of the experiment, aspirate the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and then add the pre-warmed L-Methionine-³⁴S labeling medium.
-
Time-Course Sampling: Collect cell and media samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to monitor the kinetics of ³⁴S incorporation into metabolites. The optimal time points may need to be determined empirically for the specific cell line and experimental conditions.
Metabolite Extraction
-
Quenching Metabolism: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, to the culture plate.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell lysate to a microcentrifuge tube.
-
Extraction: Vortex the cell lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet the protein and cell debris.
-
Sample Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new tube for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). A reversed-phase C18 column is commonly used for the separation of methionine and its derivatives.
-
Mass Spectrometry Detection: Analyze the eluent from the LC column using a tandem mass spectrometer (MS/MS) operating in a targeted mode.
-
MRM Method: Develop a Multiple Reaction Monitoring (MRM) method to specifically detect and quantify the precursor and product ions for both the unlabeled (³²S) and labeled (³⁴S) forms of methionine and its downstream metabolites (e.g., homocysteine, cystathionine, cysteine, glutathione).
-
Data Acquisition: Acquire data over the entire chromatographic run for each sample.
Quantitative Data Presentation
The following table presents quantitative data on methionine metabolic fluxes from a study on a human fibrosarcoma cell line (HT1080) and an isogenic line with reintroduced methylthioadenosine phosphorylase (MTAP), an enzyme in the methionine salvage pathway. Although this study utilized ¹³C-methionine, the principles and the resulting flux data provide a valuable reference for what can be achieved with L-Methionine-³⁴S tracing. Fluxes are reported in nmol/µL-cells/h.
| Metabolic Flux | HT1080M+ (MTAP positive) | HT1080M- (MTAP negative) | Pathway |
| Net Methionine Uptake | ~0.8 ± 0.1 | ~0.8 ± 0.1 | - |
| Propylamine Transfer | 0.12 ± 0.02 | 0.11 ± 0.015 | Methionine Salvage |
| Transmethylation | 0.12 ± 0.02 | 0.12 ± 0.02 | Methionine Cycle |
| Methionine Synthase | 0.03 ± 0.02 | 0.02 ± 0.01 | Methionine Cycle |
| Ornithine Decarboxylase | - | 2-fold increase vs. MTAP+ | Polyamine Synthesis |
Data adapted from Shlomi et al., 2014.
Applications in Drug Development
Metabolic flux analysis using L-Methionine-³⁴S is a powerful tool in drug development for:
-
Target Validation: Confirming that a drug candidate engages its intended metabolic target and alters the flux through the associated pathway.
-
Mechanism of Action Studies: Elucidating the downstream metabolic consequences of drug action.
-
Biomarker Discovery: Identifying metabolic changes that can serve as pharmacodynamic or predictive biomarkers of drug response.
-
Toxicity Assessment: Investigating off-target metabolic effects of a drug candidate.
Conclusion
L-Methionine-³⁴S is a valuable tool for dissecting the complexities of methionine metabolism. The application notes and protocols provided here offer a framework for researchers to design and execute robust metabolic flux analysis experiments. By combining stable isotope tracing with advanced analytical techniques and computational modeling, it is possible to gain unprecedented insights into cellular physiology and to accelerate the development of novel therapeutics targeting metabolic pathways.
References
- 1. Quantitation of cellular metabolic fluxes of methionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical Pathways of S-adenosylmethionine - Amerigo Scientific [amerigoscientific.com]
- 4. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for L-Methionine-³⁴S in In Vivo Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous physiological processes, including protein synthesis, methylation reactions, and the biosynthesis of cysteine and taurine. The use of stable isotope-labeled L-Methionine, specifically L-Methionine-³⁴S, offers a powerful and non-radioactive method for tracing the in vivo metabolic fate of methionine. This tracer allows for the quantitative analysis of protein synthesis and turnover, as well as the flux through key metabolic pathways such as transmethylation and transsulfuration. These insights are invaluable for basic research, disease modeling, and the development of novel therapeutics.
This document provides detailed application notes and protocols for the use of L-Methionine-³⁴S as a tracer in in vivo metabolic studies, with a focus on rodent models.
Key Applications
-
Protein Synthesis and Turnover: Quantify the rate of new protein synthesis and the degradation rate of existing proteins in various tissues.[1]
-
Methionine Metabolism: Trace the flux of methionine through the transmethylation and transsulfuration pathways.[2][3]
-
Drug Efficacy and Target Engagement: Assess the impact of pharmacological interventions on protein metabolism and related pathways.
Data Presentation: Quantitative Analysis of Protein Turnover
While specific quantitative data for in vivo studies using L-Methionine-³⁴S is not extensively available in the public domain, the following tables provide representative data from studies using other stable methionine isotopes (e.g., ¹³C, D₃) to illustrate the types of quantitative data that can be obtained. These values can serve as a benchmark for designing and interpreting experiments with L-Methionine-³⁴S.
Table 1: Representative Protein Turnover Rates in Different Mouse Tissues
| Tissue | Protein Half-Life (Days) - Median | Fractional Synthesis Rate (%/day) - Representative | Reference |
| Liver | 2.5 - 4.5 | 15 - 25 | [4] |
| Kidney | 3.0 - 5.0 | 12 - 20 | [5] |
| Heart | 5.0 - 8.0 | 8 - 14 | |
| Skeletal Muscle | 10.0 - 20.0 | 3 - 7 |
Table 2: Representative Methionine Flux Rates in Rodent Models
| Metabolic Flux Parameter | Condition | Flux Rate (µmol/kg/h) - Representative | Reference |
| Whole-body Methionine Transmethylation | Fed | 50 - 70 | |
| Whole-body Methionine Transsulfuration | Fed | 20 - 30 | |
| Hepatic Protein Synthesis | Fasted | 10 - 15 | |
| Muscle Protein Synthesis | Fasted | 2 - 4 |
Experimental Protocols
Protocol 1: In Vivo Metabolic Labeling with L-Methionine-³⁴S in Rodents
This protocol describes the administration of L-Methionine-³⁴S to rodents for the purpose of labeling newly synthesized proteins and metabolic intermediates.
Materials:
-
L-Methionine-³⁴S (≥98% isotopic purity)
-
Sterile 0.9% saline solution
-
Animal diet (control and methionine-restricted, if applicable)
-
Animal handling and restraint equipment
-
Syringes and needles for injection (if applicable)
-
Metabolic cages (for urine and feces collection, optional)
Procedure:
-
Animal Acclimation: Acclimate animals to the housing conditions and diet for at least one week prior to the experiment. For studies involving dietary administration, switch the animals to the experimental diet (with or without L-Methionine-³⁴S) at the start of the labeling period.
-
Tracer Administration:
-
Dietary Administration (Preferred for long-term studies):
-
Prepare a custom diet where a defined percentage of the natural methionine is replaced with L-Methionine-³⁴S. A common starting point is a diet containing 0.17% to 0.86% methionine, with a significant portion of that being the labeled form.
-
Provide the labeled diet and water ad libitum for the desired labeling period (e.g., 3, 7, 14, 30 days for protein turnover studies).
-
-
Intraperitoneal (IP) Injection (for shorter-term studies):
-
Dissolve L-Methionine-³⁴S in sterile 0.9% saline to a desired concentration (e.g., 10-20 mg/mL).
-
Administer a bolus dose via IP injection. A typical dose for mice is in the range of 150-400 mg/kg body weight.
-
Collect tissues at specific time points post-injection (e.g., 15, 30, 60, 120 minutes) to capture rapid metabolic events.
-
-
-
Sample Collection:
-
At the designated time points, euthanize the animals using an approved method.
-
Rapidly dissect the tissues of interest (e.g., liver, muscle, heart, brain).
-
Rinse the tissues with ice-cold phosphate-buffered saline (PBS) to remove excess blood.
-
Blot the tissues dry, weigh them, and immediately flash-freeze them in liquid nitrogen.
-
Store the frozen tissues at -80°C until further processing.
-
Collect blood samples via cardiac puncture into EDTA-coated tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Protocol 2: Sample Preparation for Mass Spectrometry Analysis of ³⁴S-Labeled Proteins
This protocol outlines the steps for extracting and preparing proteins from tissues for subsequent analysis by mass spectrometry to quantify the incorporation of L-Methionine-³⁴S.
Materials:
-
Frozen tissue samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Homogenizer (e.g., bead beater, sonicator)
-
Centrifuge
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
Acetonitrile
-
C18 solid-phase extraction (SPE) cartridges or tips
-
Lyophilizer or vacuum concentrator
Procedure:
-
Tissue Homogenization and Protein Extraction:
-
Add a small piece of frozen tissue (e.g., 20-50 mg) to a tube containing ice-cold lysis buffer and beads (if using a bead beater).
-
Homogenize the tissue until completely lysed.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant containing the soluble proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay or a similar method.
-
-
Reduction and Alkylation:
-
Take a defined amount of protein (e.g., 100 µg) and add DTT to a final concentration of 10 mM.
-
Incubate at 56°C for 30 minutes to reduce disulfide bonds.
-
Cool the sample to room temperature and add IAA to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
Protein Precipitation (Optional but Recommended):
-
Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for at least 2 hours.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins.
-
Discard the supernatant and wash the pellet with ice-cold 80% acetone.
-
Air-dry the protein pellet.
-
-
In-solution Digestion:
-
Resuspend the protein pellet in 50 mM ammonium bicarbonate.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Desalting:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using C18 SPE cartridges or tips according to the manufacturer's instructions.
-
Elute the peptides with a solution of 50-80% acetonitrile and 0.1% formic acid.
-
-
Sample Concentration and Reconstitution:
-
Dry the eluted peptides using a lyophilizer or vacuum concentrator.
-
Reconstitute the dried peptides in a small volume of 0.1% formic acid in water for LC-MS/MS analysis.
-
Mandatory Visualizations
Signaling Pathway: Methionine Metabolism
References
- 1. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo Measurement of Muscle Protein Synthesis Rate Using the Flooding Dose Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Protein Ubiquitination: Pathways, Detection & Functions - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
Quantitative Proteomics Using L-Methionine-³⁴S and Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative proteomics is a powerful analytical approach to determine the relative or absolute amount of proteins in a complex sample. Stable isotope labeling, coupled with mass spectrometry, has become a cornerstone of quantitative proteomics due to its accuracy and robustness. One such metabolic labeling technique involves the use of L-Methionine labeled with the stable isotope sulfur-34 (³⁴S). This method, analogous in principle to the widely used Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), enables the in vivo incorporation of a "heavy" amino acid, allowing for the direct comparison of protein abundance between different cell populations.
L-Methionine, an essential amino acid, is incorporated into proteins during synthesis. By replacing standard L-Methionine with L-Methionine-³⁴S in the cell culture medium of one cell population, its proteome becomes isotopically enriched. When this "heavy" proteome is mixed with a "light" proteome from cells grown in standard medium, the mass difference of approximately 2 Daltons (due to the two extra neutrons in ³⁴S compared to ³²S) for each methionine-containing peptide allows for their distinct detection and quantification by mass spectrometry. This application note provides detailed protocols and data presentation guidelines for quantitative proteomics experiments using L-Methionine-³⁴S.
Core Applications
The use of L-Methionine-³⁴S labeling is applicable to a wide range of quantitative proteomic studies, including:
-
Drug Target Identification and Validation: By comparing the proteomes of drug-treated versus untreated cells, researchers can identify proteins whose expression levels are altered, providing insights into the drug's mechanism of action and potential off-target effects.
-
Biomarker Discovery: Comparing the proteomes of healthy versus diseased cells or tissues can lead to the identification of proteins that are differentially expressed, serving as potential biomarkers for diagnosis, prognosis, or therapeutic response.
-
Analysis of Cellular Signaling Pathways: Perturbations to signaling pathways, such as through growth factor stimulation or inhibitor treatment, can be quantitatively assessed by monitoring changes in protein expression and post-translational modifications.
-
Protein Turnover Studies: Pulse-chase experiments using L-Methionine-³⁴S can be employed to measure the rates of protein synthesis and degradation, providing a dynamic view of the proteome.
Experimental Workflow Overview
A typical quantitative proteomics experiment using L-Methionine-³⁴S involves several key stages, from cell culture to data analysis.
Application Notes and Protocols for L-Methionine-³⁴S in Protein Turnover Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for quantitative mass spectrometry-based proteomics. The use of isotopically labeled amino acids allows for the direct comparison of protein abundance and turnover rates between different cell populations. L-Methionine enriched with the stable isotope sulfur-34 (L-Methionine-³⁴S) serves as a valuable tool for these studies. By replacing natural methionine with its "heavy" counterpart in cell culture media, newly synthesized proteins incorporate the labeled amino acid. This incorporation can be accurately measured by mass spectrometry, providing a dynamic view of protein synthesis and degradation.
These application notes provide a comprehensive overview, detailed experimental protocols, and data presentation guidelines for utilizing L-Methionine-³⁴S in protein turnover studies.
Principle of L-Methionine-³⁴S Labeling
The fundamental principle of using L-Methionine-³⁴S for protein turnover analysis lies in the mass difference it introduces into peptides. Natural sulfur is predominantly ³²S. By culturing cells in a medium where standard methionine is replaced with L-Methionine-³⁴S, all newly synthesized methionine-containing peptides will be heavier by approximately 2 Daltons per methionine residue. This mass shift is readily detectable by modern mass spectrometers, allowing for the differentiation and relative quantification of "old" (unlabeled) versus "new" (³⁴S-labeled) protein populations.
Applications
The application of L-Methionine-³⁴S in protein turnover studies is extensive and provides critical insights into cellular physiology and disease states. Key applications include:
-
Determination of Protein Half-life: By monitoring the rate of incorporation of L-Methionine-³⁴S into specific proteins over time, their synthesis and degradation rates (turnover) can be calculated, providing their half-life.
-
Drug Discovery and Development: Understanding how a drug candidate affects the turnover of its target protein and other proteins in the proteome is crucial. L-Methionine-³⁴S labeling can elucidate mechanisms of action and potential off-target effects.
-
Disease Research: Altered protein turnover is a hallmark of many diseases, including cancer and neurodegenerative disorders. L-Methionine-³⁴S can be used to identify proteins with aberrant turnover rates, providing potential biomarkers and therapeutic targets.
-
Cell Signaling Studies: The dynamic nature of signaling pathways often involves rapid changes in protein synthesis and degradation. L-Methionine-³⁴S labeling allows for the study of these dynamic processes in response to various stimuli.
Experimental Protocols
Protocol 1: L-Methionine-³⁴S Labeling in Cell Culture for Protein Turnover Analysis (Dynamic SILAC)
This protocol outlines the steps for a dynamic SILAC experiment to measure protein turnover rates.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium (methionine-containing)
-
Methionine-free cell culture medium
-
L-Methionine (³²S, "light")
-
L-Methionine-³⁴S ("heavy")
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE reagents and equipment
-
In-gel digestion kit (containing trypsin)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Cell Culture Adaptation:
-
Culture cells in standard "light" medium (containing natural L-Methionine) for at least five passages to ensure normal growth and adaptation.
-
-
Labeling Phase (Pulse):
-
When cells reach approximately 70-80% confluency, replace the "light" medium with "heavy" medium. The "heavy" medium is prepared by supplementing methionine-free medium with L-Methionine-³⁴S and dFBS.
-
Culture the cells in the "heavy" medium for various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours) to monitor the incorporation of the heavy isotope. The time points should be chosen based on the expected turnover rates of the proteins of interest.
-
-
Cell Harvest and Lysis:
-
At each time point, wash the cells twice with ice-cold PBS.
-
Lyse the cells directly on the plate using an appropriate volume of lysis buffer.
-
Collect the cell lysates and clarify by centrifugation to remove cellular debris.
-
-
Protein Quantification and Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
Take an equal amount of protein from each time point for further processing.
-
-
Protein Digestion:
-
Proteins can be separated by SDS-PAGE followed by in-gel digestion or digested directly in-solution.
-
For in-gel digestion, run the protein samples on an SDS-PAGE gel. Excise the entire protein lane, cut it into smaller pieces, and destain. Reduce and alkylate the proteins, followed by overnight digestion with trypsin.
-
For in-solution digestion, denature, reduce, and alkylate the proteins in solution before adding trypsin for overnight digestion.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixtures by LC-MS/MS. The mass spectrometer should be operated in data-dependent acquisition (DDA) mode to acquire both MS1 scans (for quantification) and MS/MS scans (for peptide identification).
-
-
Data Analysis:
-
Use specialized software to identify peptides and proteins from the MS/MS data.
-
Quantify the relative abundance of the "light" (³²S) and "heavy" (³⁴S) isotopic envelopes for each methionine-containing peptide at each time point.
-
Calculate the fraction of newly synthesized protein at each time point using the formula: Fraction New = Intensity(Heavy) / (Intensity(Heavy) + Intensity(Light)).
-
Determine the protein turnover rate constant (k) by fitting the fraction of new protein over time to a first-order kinetics model: Fraction New(t) = 1 - e^(-kt).
-
The protein half-life (t₁/₂) can then be calculated as t₁/₂ = ln(2) / k.
-
Data Presentation
Quantitative data from L-Methionine-³⁴S protein turnover studies should be summarized in clearly structured tables to facilitate comparison and interpretation.
Table 1: Example of Protein Turnover Data
| Protein ID | Gene Name | Time (hours) | Fraction of Newly Synthesized Protein | Calculated Half-life (hours) |
| P02768 | ALB | 0 | 0.00 | 21.5 |
| 4 | 0.18 | |||
| 8 | 0.33 | |||
| 12 | 0.45 | |||
| 24 | 0.68 | |||
| P60709 | ACTB | 0 | 0.00 | 48.2 |
| 4 | 0.08 | |||
| 8 | 0.15 | |||
| 12 | 0.22 | |||
| 24 | 0.39 | |||
| Q06830 | HSP90AA1 | 0 | 0.00 | 15.3 |
| 4 | 0.24 | |||
| 8 | 0.42 | |||
| 12 | 0.56 | |||
| 24 | 0.78 |
Visualizations
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the underlying biological pathways.
Caption: Experimental workflow for protein turnover analysis using L-Methionine-³⁴S.
Caption: Simplified overview of the methionine metabolism pathway.
Conclusion
The use of L-Methionine-³⁴S in combination with mass spectrometry-based proteomics provides a robust and accurate method for studying protein turnover on a proteome-wide scale. The detailed protocols and data analysis workflows presented here offer a guide for researchers to implement this powerful technique in their own studies, enabling deeper insights into the dynamic nature of the proteome in health and disease.
Application Notes and Protocols for Pulse-Chase Analysis with L-Methionine-34S
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pulse-chase analysis is a powerful technique used to study the dynamics of biological molecules, particularly proteins. This method allows for the tracking of a cohort of molecules over time, providing insights into their synthesis, processing, trafficking, and degradation. By employing stable isotopes, such as L-Methionine-34S, researchers can metabolically label newly synthesized proteins and monitor their fate without the use of radioactive materials. This application note provides detailed protocols for designing and conducting pulse-chase experiments using this compound, along with guidelines for data analysis and presentation. This technique is highly applicable in drug development for understanding a compound's effect on protein turnover and in basic research for elucidating fundamental cellular processes.
Principle of the Technique
The pulse-chase experiment consists of two main phases:
-
Pulse Phase: Cells or organisms are exposed to a medium containing a labeled precursor, in this case, this compound. During this period, newly synthesized proteins incorporate the "heavy" isotope-labeled methionine.
-
Chase Phase: The labeled medium is replaced with a medium containing the unlabeled, or "light," version of the precursor (L-Methionine-32S). This prevents further incorporation of the labeled amino acid. The cohort of proteins synthesized during the pulse phase can then be tracked over time as they are processed, transported, or degraded.
The relative abundance of the heavy (34S) and light (32S) forms of methionine-containing peptides is quantified using mass spectrometry. This information is then used to determine the rate of protein turnover and calculate protein half-lives.
Applications in Research and Drug Development
-
Protein Turnover and Stability: Determine the degradation rates and half-lives of individual proteins under different physiological conditions or in response to drug treatment.[1][2][3]
-
Protein Synthesis Rates: Quantify the rate of de novo protein synthesis.[1][4]
-
Protein Trafficking and Secretion: Follow the movement of proteins through different cellular compartments and out of the cell.
-
Mechanism of Action Studies: Investigate how drug candidates affect the synthesis or degradation of specific target proteins or entire pathways.
-
Post-Translational Modifications (PTMs): Study the dynamics of PTMs on a protein's lifecycle.
-
Subcellular Proteome Dynamics: Analyze protein turnover in specific organelles.
Experimental Design and Protocols
Materials
-
Cell line of interest
-
Cell culture medium deficient in methionine
-
This compound (≥99% isotopic purity)
-
L-Methionine-32S (unlabeled)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantitation assay (e.g., BCA assay)
-
Materials for SDS-PAGE and in-gel digestion (trypsin, etc.)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Protocol 1: Pulse-Chase Experiment in Cultured Cells
This protocol is a general guideline and should be optimized for the specific cell line and experimental goals.
1. Cell Culture and Adaptation:
-
Culture cells in standard complete medium.
-
Prior to the experiment, adapt the cells to a custom-made methionine-deficient medium supplemented with a known concentration of L-Methionine-32S and dialyzed FBS. This adaptation period is crucial to deplete endogenous pools of methionine and ensure efficient labeling. A minimum of 5-7 cell doublings is recommended for complete adaptation.
2. Pulse Phase:
-
Once cells have reached the desired confluency (typically 70-80%), aspirate the adaptation medium.
-
Wash the cells twice with warm, sterile PBS.
-
Add the "pulse" medium: methionine-deficient medium supplemented with this compound at the same concentration as the adaptation medium.
-
The duration of the pulse will depend on the turnover rate of the protein of interest. For rapidly turning over proteins, a short pulse of 30 minutes to 2 hours may be sufficient. For more stable proteins, a longer pulse of 4-8 hours may be necessary.
3. Chase Phase:
-
At the end of the pulse period, aspirate the pulse medium.
-
Wash the cells twice with warm, sterile PBS to remove any residual labeled amino acid.
-
Add the "chase" medium: methionine-deficient medium supplemented with a high concentration of L-Methionine-32S (typically 10-20 times the concentration of the labeled methionine) to effectively prevent any further incorporation of this compound.
-
Collect cell samples at various time points during the chase (e.g., 0, 1, 2, 4, 8, 12, 24 hours). The "0" time point represents the end of the pulse period.
4. Sample Preparation for Mass Spectrometry:
-
At each chase time point, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate.
-
Proteins can be separated by SDS-PAGE, and the gel can be stained with Coomassie Blue.
-
Excise the protein bands of interest or entire gel lanes for a proteome-wide analysis.
-
Perform in-gel digestion of the proteins with trypsin.
-
Extract the resulting peptides for LC-MS/MS analysis.
5. LC-MS/MS Analysis:
-
Analyze the extracted peptides using a high-resolution mass spectrometer.
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of either 32S or 34S in methionine residues.
-
The instrument should be operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to identify and quantify the peptide pairs.
6. Data Analysis:
-
Process the raw mass spectrometry data using software such as MaxQuant, Proteome Discoverer, or similar platforms.
-
Identify peptides and proteins and quantify the peak intensities of the "light" (32S) and "heavy" (34S) peptide pairs at each time point.
-
The ratio of heavy to light (H/L) peptides will decrease over the chase period as the labeled proteins are degraded and replaced with newly synthesized unlabeled proteins.
-
Calculate the protein half-life (t1/2) by fitting the decay of the H/L ratio over time to a first-order exponential decay curve. The equation for this is: H/L(t) = (H/L)₀ * e^(-kt) where k is the degradation rate constant and t₁/₂ = ln(2)/k.
Data Presentation
Quantitative data from pulse-chase experiments should be summarized in clearly structured tables to facilitate comparison between different conditions or time points.
Table 1: Protein Turnover Rates and Half-Lives Under Control vs. Drug Treatment
| Protein ID | Gene Name | Condition | Degradation Rate Constant (k) (h⁻¹) | Protein Half-life (t₁/₂) (h) | R² of Fit |
| P04637 | TP53 | Control | 0.347 | 2.0 | 0.98 |
| P04637 | TP53 | Drug X | 0.173 | 4.0 | 0.97 |
| P62258 | ACTB | Control | 0.012 | 57.8 | 0.99 |
| P62258 | ACTB | Drug X | 0.011 | 63.0 | 0.99 |
| Q06609 | MDM2 | Control | 0.866 | 0.8 | 0.96 |
| Q06609 | MDM2 | Drug X | 0.433 | 1.6 | 0.95 |
Table 2: Time-Course Data for a Specific Protein (e.g., TP53)
| Chase Time (h) | Heavy/Light (H/L) Ratio (Control) | Heavy/Light (H/L) Ratio (Drug X) |
| 0 | 1.00 | 1.00 |
| 1 | 0.71 | 0.84 |
| 2 | 0.50 | 0.71 |
| 4 | 0.25 | 0.50 |
| 8 | 0.06 | 0.25 |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a pulse-chase experiment using this compound.
Caption: Experimental workflow for pulse-chase analysis with this compound.
Signaling Pathway Example: The Ubiquitin-Proteasome System
Pulse-chase analysis is an excellent method to study the regulation of protein degradation, much of which is mediated by the ubiquitin-proteasome system. The following diagram illustrates this pathway.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
Conclusion
Pulse-chase analysis using this compound is a robust and versatile method for investigating protein dynamics in a wide range of biological systems. By providing detailed insights into protein synthesis, degradation, and trafficking, this technique is an invaluable tool for both basic research and drug development. The protocols and guidelines presented here offer a solid foundation for designing and implementing successful pulse-chase experiments.
References
- 1. journals.plos.org [journals.plos.org]
- 2. PRIDE - PRoteomics IDEntifications Database [ebi.ac.uk]
- 3. Determining and interpreting protein lifetimes in mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide Level Turnover Measurements Enable the Study of Proteoform Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: L-Methionine-³⁴S in Enzyme Kinetics and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for utilizing L-Methionine-³⁴S, a stable isotope-labeled amino acid, to investigate enzyme kinetics and reaction mechanisms. The primary focus is on its application in studying S-adenosylmethionine (SAM)-dependent methyltransferases and methionine adenosyltransferases, crucial enzyme classes in various biological pathways and prominent targets in drug development.
Introduction
L-Methionine, an essential amino acid, plays a pivotal role in cellular metabolism, primarily through its conversion to S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of a vast array of biomolecules, including DNA, RNA, proteins, and small molecules. The enzymes that catalyze these methylation reactions are known as methyltransferases. The study of the kinetics and mechanisms of these enzymes is fundamental to understanding their biological function and for the development of novel therapeutics.
L-Methionine labeled with the stable isotope sulfur-34 (³⁴S) serves as a powerful tool for these investigations. Unlike the radioactive isotope ³⁵S, ³⁴S is non-radioactive, enhancing safety and simplifying handling procedures. By incorporating L-Methionine-³⁴S into enzymatic reactions, researchers can trace the fate of the sulfur atom, and by extension the methionine molecule, to elucidate reaction pathways and determine kinetic isotope effects (KIEs). These studies provide invaluable insights into transition state structures and rate-limiting steps of enzymatic reactions.[1][2][3]
Key Applications
-
Elucidation of Enzyme Reaction Mechanisms: Tracing the incorporation of the ³⁴S label from L-Methionine into reaction products can confirm reaction pathways and identify intermediates.
-
Determination of Kinetic Isotope Effects (KIEs): Measuring the change in reaction rate when ³²S-methionine is replaced with ³⁴S-methionine can reveal whether the breaking or formation of bonds to the sulfur atom is part of the rate-determining step of the reaction.[1][2]
-
Metabolic Flux Analysis: Quantifying the flow of methionine through various metabolic pathways, including transmethylation and the propylamine transfer cycles.
-
Drug Discovery and Development: Screening for and characterizing inhibitors of methyltransferases and other methionine-metabolizing enzymes.
Data Presentation: Kinetic Isotope Effects in the S-adenosylmethionine Synthetase Reaction
The following table summarizes kinetic isotope effect data from a study on S-adenosylmethionine synthetase from Escherichia coli. While this study utilized ³⁵S-methionine, the principles and expected magnitude of the isotope effect are comparable to what would be observed with ³⁴S-methionine. The kinetic isotope effect is expressed as the ratio of the reaction rate with the light isotope (³²S) to that with the heavy isotope (³⁴S or ³⁵S). A value close to 1.0 indicates that the bond to the sulfur atom is not broken or formed in the rate-limiting step.
| Isotope Substitution | KCl Concentration (mM) | Vmax/Km Isotope Effect (¹²C/¹⁴C) | α-Secondary ³H Isotope Effect (¹H/³H) | Primary Sulfur Isotope Effect (³²S/³⁵S) | β-Secondary ³H Isotope Effect (CH₃/C³H₃) |
| [5'-¹⁴C]ATP | 0 | 1.128 ± 0.003 | - | - | - |
| [5'-¹⁴C]ATP | 10 | 1.108 ± 0.003 | - | - | - |
| [5'-³H]ATP | 0 | - | 1.000 ± 0.002 | - | - |
| [³⁵S]Methionine | 0 - 10 | - | - | No significant effect | - |
| [methyl-³H]Methionine | 0 - 10 | - | - | - | 1.009 ± 0.008 |
Data adapted from Markham et al. (1987).
Experimental Protocols
Protocol 1: Determination of the Sulfur Kinetic Isotope Effect for a Methyltransferase
This protocol describes a general method for determining the primary sulfur kinetic isotope effect in a methyltransferase-catalyzed reaction using L-Methionine-³⁴S. The principle involves running parallel reactions with unlabeled L-Methionine and L-Methionine-³⁴S and quantifying the reaction products by mass spectrometry.
Materials:
-
Purified methyltransferase enzyme
-
Substrate to be methylated
-
L-Methionine (³²S)
-
L-Methionine-³⁴S
-
S-adenosylmethionine (SAM) as a control
-
Reaction buffer (enzyme-specific)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Enzyme Reaction Setup:
-
Prepare two sets of reaction mixtures. One set will contain unlabeled L-Methionine (³²S), and the other will contain L-Methionine-³⁴S.
-
A typical reaction mixture (e.g., 100 µL) may contain:
-
50 mM Tris-HCl, pH 8.0
-
10 mM MgCl₂
-
5 mM DTT
-
10 µM methyltransferase enzyme
-
100 µM substrate
-
50 µM L-Methionine (either ³²S or ³⁴S)
-
-
Incubate the reaction mixtures at the optimal temperature for the enzyme (e.g., 37°C).
-
-
Time-Course Analysis:
-
At various time points (e.g., 0, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing the quenching solution.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the quenched reaction mixtures to pellet any precipitated protein.
-
Transfer the supernatant to a clean tube for LC-MS analysis.
-
Depending on the nature of the product, further purification or derivatization may be necessary.
-
-
LC-MS Analysis:
-
Inject the prepared samples into the LC-MS system.
-
Develop a chromatographic method to separate the substrate, product, and other reaction components.
-
Set the mass spectrometer to monitor the mass-to-charge ratio (m/z) of the methylated product. There will be a 2 Da mass difference between the product formed from L-Methionine-³⁴S and that from unlabeled L-Methionine.
-
Quantify the peak areas of the respective product isotopologues at each time point.
-
-
Data Analysis:
-
Plot the concentration of the product versus time for both the ³²S and ³⁴S reactions to determine the initial reaction rates (v₀).
-
Calculate the kinetic isotope effect (KIE) as the ratio of the initial rate of the reaction with the light isotope (v₀_³²S) to the initial rate of the reaction with the heavy isotope (v₀_³⁴S):
-
KIE = v₀_³²S / v₀_³⁴S
-
-
Protocol 2: Tracer Study to Elucidate a Metabolic Pathway
This protocol outlines a method to trace the metabolic fate of L-Methionine-³⁴S in a cell-based assay to understand its incorporation into various metabolites.
Materials:
-
Cell culture line of interest
-
Cell culture medium deficient in methionine
-
L-Methionine-³⁴S
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Metabolite extraction solution (e.g., 80% methanol)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Culture the cells in standard medium to the desired confluency.
-
Wash the cells with PBS to remove the standard medium.
-
Replace the medium with methionine-free medium supplemented with a known concentration of L-Methionine-³⁴S.
-
Incubate the cells for a specific period (e.g., 24 hours) to allow for the uptake and metabolism of the labeled methionine.
-
-
Metabolite Extraction:
-
After the incubation period, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer.
-
Add ice-cold 80% methanol to the cell lysate to precipitate proteins and extract metabolites.
-
Incubate on ice for 20 minutes, then centrifuge to pellet the protein.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extract using an LC-MS/MS system.
-
Use a targeted metabolomics approach to look for known metabolites of the methionine pathway (e.g., S-adenosylmethionine, S-adenosylhomocysteine, cysteine, taurine).
-
Monitor for the presence of the ³⁴S isotope in these metabolites by looking for the characteristic +2 Da mass shift.
-
-
Data Analysis:
-
Identify and quantify the ³⁴S-labeled metabolites.
-
The relative abundance of the labeled metabolites will provide insights into the flux of methionine through different metabolic pathways.
-
Visualizations
Caption: Workflow for determining the kinetic isotope effect.
References
- 1. A kinetic isotope effect study and transition state analysis of the S-adenosylmethionine synthetase reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Insight into S-adenosylmethionine biosynthesis from the crystal structures of the human methionine adenosyltransferase catalytic and regulatory subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: L-Methionine-¹⁴S Isotopic Labeling
Welcome to the technical support center for L-Methionine-¹⁴S experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to minimize isotopic dilution and ensure the accuracy and reproducibility of your experimental results.
Troubleshooting Guides
This section provides solutions to common problems encountered during L-Methionine-¹⁴S labeling experiments.
Issue 1: Low Incorporation of L-Methionine-¹⁴S
Q: My mass spectrometry results show low enrichment of L-Methionine-¹⁴S in my protein of interest. What are the potential causes and how can I improve incorporation efficiency?
A: Low incorporation of L-Methionine-¹⁴S can be attributed to several factors, ranging from cell culture conditions to the timing of the labeling experiment.
Possible Causes and Solutions:
-
Competition from Unlabeled Methionine: Standard cell culture media contain unlabeled L-Methionine, which will compete with the ¹⁴S-labeled version for incorporation into newly synthesized proteins.
-
Solution: Use a methionine-free medium for the labeling phase of your experiment. It is crucial to wash the cells thoroughly with phosphate-buffered saline (PBS) before switching to the labeling medium to remove any residual unlabeled methionine.
-
-
Insufficient Labeling Time: The duration of exposure to L-Methionine-¹⁴S may not be sufficient for detectable incorporation, especially for proteins with a slow turnover rate.
-
Solution: Optimize the labeling time. For rapidly dividing cells and proteins with high expression, a few hours may be sufficient. For proteins with slower turnover, a longer labeling period (e.g., 24 hours or more) may be necessary. A time-course experiment is recommended to determine the optimal labeling window for your specific protein and cell line.
-
-
Cell Viability and Proliferation Rate: The metabolic state of the cells significantly impacts protein synthesis and, consequently, the incorporation of labeled amino acids.
-
Solution: Ensure that your cells are healthy and in the logarithmic growth phase during the labeling experiment. Monitor cell viability before and after labeling. Factors such as confluency, nutrient depletion, and passage number can affect cellular metabolism.
-
-
Suboptimal Concentration of L-Methionine-¹⁴S: The concentration of the labeled methionine in the medium might be too low for efficient uptake and incorporation.
-
Solution: While L-Methionine-¹⁴S is often a costly reagent, using a concentration that is too low will compromise the experiment. The optimal concentration can be cell-line dependent. It is advisable to consult the literature for similar experimental setups or perform a dose-response experiment to determine the optimal concentration for your specific cells.
-
Issue 2: High Isotopic Dilution Observed in Mass Spectrometry Data
Q: I've performed the L-Methionine-¹⁴S labeling, but my mass spectrometry data indicates a high degree of isotopic dilution. How can I minimize this?
A: Isotopic dilution occurs when the ¹⁴S-labeled methionine is diluted by an unlabeled pool of methionine, leading to a lower-than-expected isotopic enrichment in your target protein.
Strategies to Minimize Isotopic Dilution:
-
Thorough Removal of Unlabeled Methionine: As mentioned previously, residual unlabeled methionine from standard culture media is a primary source of dilution.
-
Solution: Implement a stringent washing protocol. After removing the growth medium, wash the cells at least twice with pre-warmed, sterile PBS before adding the methionine-free labeling medium.
-
-
Use of Dialyzed Serum: Fetal Bovine Serum (FBS) is a common supplement in cell culture media and contains a significant amount of unlabeled amino acids, including methionine.
-
Solution: Use dialyzed FBS (dFBS) in your labeling medium. Dialysis removes small molecules, including free amino acids, while retaining essential growth factors.
-
-
Intracellular Pools of Unlabeled Methionine: Cells maintain intracellular pools of free amino acids.
-
Solution: To deplete the intracellular pool of unlabeled methionine, pre-incubate the cells in methionine-free medium for a short period (e.g., 30-60 minutes) before adding the L-Methionine-¹⁴S. This "starvation" step can enhance the uptake and incorporation of the labeled amino acid.
-
-
Protein Turnover and Degradation: The degradation of existing unlabeled proteins can release unlabeled methionine back into the intracellular pool, contributing to isotopic dilution.
-
Solution: For pulse-chase experiments, ensure the "chase" with unlabeled methionine is initiated promptly after the "pulse" with L-Methionine-¹⁴S to minimize the recycling of the labeled amino acid.
-
Issue 3: Artifactual Methionine Oxidation
Q: My mass spectrometry data shows a significant amount of methionine oxidation. Could this be an artifact of my sample preparation?
A: Yes, methionine is susceptible to oxidation during sample preparation and analysis, which can complicate data interpretation.
Minimizing Artifactual Oxidation:
-
Gentle Sample Handling: Avoid harsh chemical treatments and excessive exposure to air.
-
Solution: Prepare samples on ice whenever possible. Use fresh, high-quality reagents.
-
-
Use of Antioxidants:
-
Solution: Consider adding antioxidants, such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), to your lysis and digestion buffers. However, be mindful that these reagents can interfere with certain downstream applications.
-
-
Control Experiments:
-
Solution: Include a control sample that has not undergone the labeling process but is subjected to the same sample preparation workflow. This can help you to distinguish between in-vivo and artifactual oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration of L-Methionine-¹⁴S for metabolic labeling in cultured cells?
A1: The optimal concentration of L-Methionine-¹⁴S can vary depending on the cell line, its metabolic rate, and the specific experimental goals. A common starting point for many mammalian cell lines is in the range of 50-100 µM. However, it is highly recommended to perform a pilot experiment with a range of concentrations (e.g., 25 µM, 50 µM, 100 µM, 200 µM) to determine the optimal concentration that provides sufficient labeling without inducing cellular stress.
Q2: How can I confirm the isotopic enrichment of my L-Methionine-¹⁴S labeled protein?
A2: Isotopic enrichment is typically determined by mass spectrometry. By analyzing the peptide fragments of your protein of interest, you can measure the ratio of the mass corresponding to the peptide containing ¹⁴S-methionine to the mass of the peptide with the naturally occurring ¹²S-methionine. The relative intensities of these isotopic peaks allow for the calculation of the percentage of enrichment.
Q3: Can I use L-Methionine-¹⁴S for in vivo labeling in animal models?
A3: Yes, L-Methionine-¹⁴S can be used for in vivo labeling studies in animal models to trace the incorporation of methionine into proteins in various tissues. The administration route (e.g., intravenous, intraperitoneal, or oral) and the dosage will need to be carefully optimized based on the animal model and the specific research question. It is crucial to consult relevant literature and adhere to ethical guidelines for animal research.
Q4: Are there any alternatives to L-Methionine-¹⁴S for isotopic labeling?
A4: Yes, other stable isotopes of methionine are available, such as L-Methionine-¹³C₅,¹⁵N₁ or deuterated L-Methionine (e.g., L-Methionine-d₃). The choice of isotope will depend on the specific requirements of your mass spectrometer and the experimental design. For example, in Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiments, different isotopic forms of an amino acid are used to quantitatively compare protein abundance between different cell populations.
Data Presentation
Table 1: Theoretical Mass Shift for L-Methionine-¹⁴S Incorporation
| Isotope | Natural Abundance (%) | Mass (Da) | Mass Shift (Da) |
| ³²S | 94.99 | 31.972071 | 0 |
| ³³S | 0.75 | 32.971459 | +0.999388 |
| ³⁴S | 4.25 | 33.967867 | +1.995796 |
| ³⁶S | 0.01 | 35.967081 | +3.99501 |
Note: The mass shift will be observed in peptides containing methionine upon analysis by high-resolution mass spectrometry.
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells with L-Methionine-¹⁴S
-
Cell Culture: Grow adherent cells in a standard complete growth medium to approximately 70-80% confluency.
-
Methionine Depletion (Optional but Recommended):
-
Aspirate the complete growth medium.
-
Wash the cells twice with pre-warmed, sterile PBS.
-
Add methionine-free DMEM (supplemented with dialyzed FBS and other necessary components except for methionine) to the cells.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Labeling:
-
Prepare the labeling medium by supplementing methionine-free DMEM with the desired concentration of L-Methionine-¹⁴S and dialyzed FBS.
-
Aspirate the methionine-free medium from the cells.
-
Add the prepared labeling medium to the cells.
-
Incubate for the desired labeling period (e.g., 4, 8, 16, or 24 hours) at 37°C in a CO₂ incubator.
-
-
Cell Lysis and Protein Extraction:
-
After the labeling period, place the culture dish on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
-
Downstream Analysis:
-
The protein extract is now ready for downstream applications such as SDS-PAGE, immunoprecipitation, and mass spectrometry-based proteomic analysis.
-
Visualizations
Caption: Experimental workflow for L-Methionine-¹⁴S metabolic labeling.
Caption: Troubleshooting logic for high isotopic dilution.
Caption: Simplified overview of L-Methionine metabolism.
Technical Support Center: Addressing Methionine Oxidation in Protein Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, troubleshooting, and mitigating the oxidation of methionine residues during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is methionine oxidation and why is it a concern?
Methionine is an amino acid containing a sulfur atom in its side chain, making it susceptible to oxidation. This process, primarily forming methionine sulfoxide, can be a natural post-translational modification within cells or an artifact that occurs during sample preparation. Uncontrolled oxidation is a significant concern as it can alter a protein's structure, stability, and function, potentially leading to inaccurate experimental results.
Q2: What are the primary causes of methionine oxidation during sample preparation?
Artifactual methionine oxidation during sample handling is often caused by:
-
Exposure to atmospheric oxygen: Prolonged exposure of samples to air can lead to oxidation.
-
Presence of reactive oxygen species (ROS): ROS can be generated by various components in buffers or introduced through reagents.
-
Elevated temperatures: Higher temperatures can accelerate the rate of oxidation.
-
Exposure to light: Certain wavelengths of light can promote oxidative processes.
-
Presence of metal ions: Metal ions can catalyze the formation of ROS, leading to increased oxidation.
-
Electrospray ionization (ESI) in mass spectrometry: The ESI process itself can induce oxidation.
Q3: How can I prevent or minimize methionine oxidation during my experiments?
Several strategies can be employed to minimize unwanted methionine oxidation:
-
Work quickly and keep samples cold: Minimizing the duration of sample preparation steps and maintaining low temperatures can slow down the oxidation process.
-
Use degassed buffers: Removing dissolved oxygen from buffers can reduce the potential for oxidation.
-
Include antioxidants: Adding sacrificial antioxidants to your buffers can help protect your protein of interest.
-
Use high-purity reagents: Ensure that all reagents and water are of high quality and free from oxidizing contaminants.
Q4: What are some commonly used antioxidants to prevent methionine oxidation?
Free L-methionine is often added to buffers as a sacrificial antioxidant. It is preferentially oxidized, thereby protecting the methionine residues within the protein of interest. Other antioxidants that can be used include catalase and sodium thiosulfate.
Q5: Can standard reducing agents like DTT or TCEP reverse methionine oxidation?
No, dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are effective at reducing disulfide bonds but do not reduce methionine sulfoxide back to methionine.
Q6: How can I reverse methionine oxidation if it has already occurred?
Reversing methionine sulfoxide to methionine typically requires specific chemical or enzymatic methods. A chemical method involves the use of reagents such as ammonium iodide and dimethyl sulfide. Enzymatic methods utilize methionine sulfoxide reductases (MsrA and MsrB).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of methionine oxidation observed in mass spectrometry data. | Oxidation occurred during sample preparation (e.g., long digestion times, exposure to air). | Work quickly, minimize sample exposure to air, and consider adding a sacrificial antioxidant like free L-methionine to your buffers. |
| Oxidation occurred during electrospray ionization. | Optimize ESI source conditions. Some studies suggest that in-source oxidation can be identified by the co-elution of oxidized and unoxidized forms of the same peptide. | |
| Protein aggregation or loss of function after storage. | Oxidation of critical methionine residues leading to conformational changes. | Store the protein in an oxygen-depleted environment (e.g., under an inert gas like argon or nitrogen) and consider adding antioxidants to the storage buffer. |
| Variability in results between experimental replicates. | Inconsistent levels of methionine oxidation due to variations in sample handling time or conditions. | Standardize your sample preparation protocol to ensure consistent timing and conditions for all samples. |
| Smeary bands on a protein gel, especially for cysteine-rich proteins. | This is often due to incomplete reduction of disulfide bonds, but can be exacerbated by oxidative conditions. | Ensure your reducing agent (e.g., DTT) is fresh and fully active. Consider a reduction and alkylation step to permanently block free thiols. |
Quantitative Data Summary
Table 1: Comparison of Common Reducing Agents (for Disulfide Bonds)
| Property | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Primary Function | Reduction of disulfide bonds | Reduction of disulfide bonds |
| Effectiveness on MetO | Ineffective | Ineffective |
| Optimal pH Range | >7.0 | 1.5 - 8.5 |
| Stability | Prone to air oxidation, less stable at pH > 7.5 | More resistant to air oxidation, stable over a wider pH range |
| Odor | Strong, unpleasant odor | Odorless |
| Compatibility | Can interfere with some downstream applications (e.g., certain labeling chemistries) | Generally more compatible with downstream applications |
Table 2: Recommended Working Concentrations for Additives
| Additive | Purpose | Typical Working Concentration |
| L-Methionine | Sacrificial Antioxidant | 2-25 mM |
| DTT | Reduction of Disulfide Bonds | 1-10 mM |
| TCEP | Reduction of Disulfide Bonds | 5-50 mM |
Experimental Protocols
Protocol 1: Minimizing Methionine Oxidation During Sample Preparation for Mass Spectrometry
This protocol outlines a general workflow to reduce the risk of artifactual methionine oxidation during sample preparation for bottom-up proteomics.
-
Sample Lysis and Protein Solubilization:
-
Lyse cells or tissues in a buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine hydrochloride).
-
Perform all steps on ice or at 4°C to minimize enzymatic activity and oxidation.
-
Use freshly prepared buffers that have been degassed to remove dissolved oxygen.
-
-
Inclusion of a Sacrificial Antioxidant (Optional but Recommended):
-
Add free L-methionine to the lysis buffer to a final concentration of 10-25 mM to act as a sacrificial antioxidant.
-
-
Reduction and Alkylation (for Disulfide Bonds):
-
Reduce disulfide bonds by adding DTT to a final concentration of 5-10 mM and incubating for 30-60 minutes at room temperature.
-
Alkylate free cysteine residues by adding iodoacetamide to a final concentration of 15-20 mM and incubating for 30 minutes in the dark at room temperature. This step prevents the re-formation of disulfide bonds.
-
-
Buffer Exchange and Digestion:
-
Remove the denaturant and reducing/alkylating agents by buffer exchange or dialysis into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Perform enzymatic digestion (e.g., with trypsin) for the shortest time necessary to achieve complete digestion. Overnight digestions increase the risk of oxidation.
-
-
Sample Cleanup and Analysis:
-
Acidify the digest with formic acid or trifluoroacetic acid to stop the enzymatic reaction.
-
Clean up the peptide mixture using a C18 desalting column.
-
Analyze the sample by LC-MS/MS as soon as possible.
-
Protocol 2: Reduction of Methionine Sulfoxide in Peptides using Ammonium Iodide and Dimethyl Sulfide
This protocol is adapted from literature for the chemical reduction of methionine sulfoxide (MetO) to methionine in peptides.
Materials:
-
Peptide containing oxidized methionine
-
Ammonium iodide (NH₄I)
-
Dimethyl sulfide (DMS)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
RP-HPLC system for purification
Procedure:
-
Dissolve the peptide containing methionine sulfoxide in a solution of TFA/water.
-
Prepare a reducing cocktail of ammonium iodide and dimethyl sulfide. A common approach is to use an excess of these reagents relative to the peptide.
-
Add the reducing cocktail to the dissolved peptide solution.
-
Allow the reaction to proceed at room temperature. The reaction time can vary, so it is recommended to monitor the progress by mass spectrometry.
-
Once the reduction is complete, the peptide can be purified from the reaction mixture using reversed-phase high-performance liquid chromatography (RP-HPLC).
Note: This procedure should be optimized for each specific peptide. The concentrations of the reducing agents and the reaction time may need to be adjusted.
Visualizations
Caption: Reversible oxidation and reduction of methionine.
Caption: Recommended workflow to minimize methionine oxidation.
Quality control measures for ensuring high isotopic purity of L-Methionine-34S
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and application of L-Methionine-34S. Find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the highest isotopic purity and experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the primary quality control parameters for this compound?
A1: The two most critical quality control parameters are isotopic purity (enrichment) and chemical purity. Isotopic purity ensures that the vast majority of the methionine molecules are labeled with the ³⁴S isotope, while chemical purity guarantees the absence of other amino acids or contaminants that could interfere with experiments.
Q2: Which analytical techniques are recommended for determining the isotopic purity of this compound?
A2: The primary methods are high-resolution mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Mass spectrometry, particularly GC-MS or LC-MS/MS, is highly sensitive and can precisely determine the isotopic distribution by analyzing the mass-to-charge ratio of the molecule and its fragments.[2] NMR spectroscopy can also be used to confirm isotopic labeling, often by observing the absence of signals corresponding to the unlabeled isotopomer or through specialized techniques that detect the labeled isotope.[3]
Q3: What level of isotopic enrichment is considered high purity for this compound?
A3: For most quantitative proteomics and metabolic labeling experiments, an isotopic enrichment of ≥98% is considered high purity. This minimizes the contribution of the natural abundance isotope (³²S) to the signal, ensuring accurate quantification.
Q4: How should this compound be stored to maintain its integrity?
A4: L-Methionine-³⁴S should be stored at -20°C or -80°C for long-term stability, protected from light, and kept under an inert atmosphere like nitrogen if possible.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: Low Isotopic Enrichment in Labeled Proteins or Peptides
-
Possible Cause 1: Contamination with Unlabeled ("Light") Methionine.
-
Solution: Ensure that the cell culture medium is completely free of natural L-Methionine before adding the labeled compound. Use dialyzed fetal bovine serum (FBS) to remove endogenous amino acids. Verify that all media components and supplements are methionine-free.
-
-
Possible Cause 2: Insufficient Incubation Time or Cell Divisions.
-
Solution: For stable isotope labeling in cell culture (SILAC), cells must undergo a sufficient number of divisions (typically at least five) to fully incorporate the labeled amino acid and dilute out the pre-existing "light" methionine. Monitor labeling efficiency over time to determine the optimal incubation period for your specific cell line.
-
-
Possible Cause 3: Metabolic Conversion or Scrambling.
-
Solution: Methionine is a central amino acid in cellular metabolism. While its sulfur atom is generally stable, ensure that experimental conditions do not induce unexpected metabolic pathways. Use cell lines with well-characterized methionine metabolism when possible.
-
Issue 2: Unexpected Peaks or Mass Shifts in Mass Spectrometry Data
-
Possible Cause 1: Methionine Oxidation.
-
Solution: Methionine is highly susceptible to oxidation, resulting in methionine sulfoxide (+16 Da) or methionine sulfone (+32 Da). In heavily oxidized samples, it can even convert to homocysteic acid (+34 Da). Minimize oxidation by using fresh buffers, avoiding harsh chemical treatments, and adding antioxidants like DTT or TCEP during sample preparation. Consider using methods designed to quantify oxidation, such as blocking unoxidized methionines with alkylation.
-
-
Possible Cause 2: Incomplete Isotopic Labeling.
-
Solution: If labeling is incomplete, you will observe a doublet peak for each methionine-containing peptide, representing both the ³⁴S-labeled ("heavy") and the ³²S-unlabeled ("light") versions. Refer to the solutions for "Low Isotopic Enrichment" to improve labeling efficiency.
-
-
Possible Cause 3: Contaminants from Sample Preparation.
-
Solution: Keratin contamination is a common issue. Work in a clean environment, wear appropriate personal protective equipment, and use high-purity reagents and filtered pipette tips to minimize external contamination.
-
Quantitative Data Summary
Table 1: Typical Quality Specifications for High-Purity this compound
| Parameter | Specification | Analytical Method |
| Isotopic Enrichment | ≥ 98% ³⁴S | Mass Spectrometry |
| Chemical Purity | ≥ 99% | HPLC, NMR |
| Appearance | White Crystalline Powder | Visual Inspection |
| Solubility | Soluble in Water | Visual Inspection |
Table 2: Comparison of Analytical Techniques for Isotopic Purity Assessment
| Feature | Mass Spectrometry (e.g., GC-MS, LC-MS) | NMR Spectroscopy |
| Principle | Measures mass-to-charge ratio of ions | Measures nuclear spin properties in a magnetic field |
| Sensitivity | High (picomole to femtomole) | Moderate (micromole to nanomole) |
| Resolution | High mass resolution can separate isotopologues | High spectral resolution distinguishes chemical environments |
| Sample Prep | Can be extensive (e.g., derivatization for GC-MS) | Minimal, non-destructive |
| Primary Use | Direct measurement of isotopic distribution and purity | Structural confirmation and purity assessment |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-MS/MS
This protocol provides a general workflow for determining the isotopic enrichment of this compound.
-
Standard Preparation:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.1% formic acid in water) to create a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions for calibration.
-
Prepare a parallel standard using unlabeled ("light") L-Methionine.
-
-
Liquid Chromatography (LC):
-
Column: Use a C18 reverse-phase column suitable for amino acid analysis (e.g., Acquity UPLC HSS T3, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at a low percentage of Mobile Phase B (e.g., 2%) and ramp up to elute the methionine. A typical gradient might increase to 95% B over several minutes to wash the column.
-
Flow Rate: ~0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Perform a full scan (e.g., m/z 100-300) to identify the parent ions. The theoretical [M+H]⁺ for unlabeled L-Methionine is ~150.058, while for this compound it is ~152.054.
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical masses of the light (³²S) and heavy (³⁴S) forms.
-
Integrate the peak areas for both isotopologues.
-
Calculate the isotopic enrichment using the formula:
-
% Enrichment = [Area(³⁴S) / (Area(³²S) + Area(³⁴S))] x 100
-
-
-
Protocol 2: Workflow for Protein Labeling and Analysis
This protocol outlines the key steps for a SILAC-type experiment using this compound.
-
Cell Culture:
-
Culture cells in a methionine-free medium (e.g., RPMI 1640 without Methionine).
-
Supplement the medium with all essential amino acids, except for methionine.
-
Crucially, use dialyzed fetal bovine serum (dFBS) to eliminate unlabeled methionine from the serum.
-
Split the cell population into two groups.
-
-
Isotopic Labeling:
-
To the "heavy" population, add this compound to the desired final concentration.
-
To the "light" (control) population, add standard L-Methionine (³²S) at the same concentration.
-
Culture the cells for at least 5-6 passages to ensure near-complete incorporation of the respective labeled or unlabeled amino acid.
-
-
Experimental Treatment & Harvesting:
-
Apply the experimental condition (e.g., drug treatment) to one or both cell populations.
-
Harvest the "heavy" and "light" cell populations and count them accurately.
-
-
Sample Preparation for MS:
-
Combine equal numbers of cells from the "heavy" and "light" populations.
-
Lyse the combined cell pellet and extract the proteins.
-
Perform in-solution or in-gel tryptic digestion of the protein mixture.
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
In the mass spectra, each methionine-containing peptide will appear as a pair of peaks (a doublet) separated by ~2 Da, corresponding to the "light" and "heavy" forms.
-
The ratio of the intensities of these peaks reflects the relative abundance of that protein between the two experimental conditions.
-
Visualizations
Caption: Troubleshooting workflow for low isotopic enrichment.
Caption: Simplified L-Methionine metabolic pathway.
Caption: Experimental workflow for a SILAC proteomics experiment.
References
Validation & Comparative
A Head-to-Head Comparison: L-Methionine-34S vs. L-Methionine-35S for Radiolabeling and Isotopic Labeling Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is a critical decision that profoundly impacts experimental outcomes. This guide provides a comprehensive comparison of L-Methionine-34S and L-Methionine-35S, two isotopically labeled forms of the essential amino acid methionine, highlighting their distinct properties and applications in biological research. We present a detailed analysis of their underlying principles, experimental workflows, and key performance characteristics to facilitate an informed choice for your specific research needs.
Executive Summary
This compound is a stable, non-radioactive isotope of sulfur, making it an ideal tracer for quantitative proteomics and metabolic flux analysis using mass spectrometry. In contrast, L-Methionine-35S is a radioactive isotope that emits beta particles, traditionally employed for sensitive detection of protein synthesis, degradation, and trafficking through autoradiography and other radiological techniques. The fundamental difference—stable versus radioactive—dictates their respective applications, detection methodologies, and safety considerations.
At a Glance: Key Differences
| Feature | This compound | L-Methionine-35S |
| Isotope Type | Stable | Radioactive |
| Principle of Detection | Mass shift detection by Mass Spectrometry (MS) or NMR[1] | Detection of beta particle emission by autoradiography, phosphorimaging, or liquid scintillation counting.[2] |
| Primary Applications | Quantitative proteomics (e.g., SILAC), metabolic flux analysis, internal standard for MS.[1] | Protein synthesis and degradation assays, pulse-chase experiments, metabolic labeling for protein tracking, in vitro translation.[2][3] |
| Cellular Perturbation | Generally considered non-perturbing to cellular processes. | Can cause cellular stress, inhibit cell cycle progression and proliferation, and induce apoptosis due to radiotoxicity. |
| Half-life | Stable (no decay) | 87.5 days |
| Safety Considerations | Non-radioactive, standard laboratory precautions. | Radioactive material, requires specialized handling, storage, and disposal procedures. |
| Temporal Resolution | Well-suited for steady-state and endpoint quantitative measurements. | Ideal for kinetic studies and tracking dynamic processes over time (pulse-chase). |
Experimental Applications and Protocols
This compound for Quantitative Proteomics
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for quantitative proteomics that often utilizes heavy isotope-labeled amino acids like this compound. The workflow involves metabolically incorporating the labeled methionine into the entire proteome of one cell population, which is then compared to a control population grown with the natural "light" methionine.
Detailed Experimental Workflow for a SILAC Experiment using this compound:
-
Cell Culture and Labeling:
-
Culture two populations of cells. One in a "heavy" medium containing this compound and another in a "light" medium with natural L-Methionine.
-
Ensure complete incorporation of the labeled amino acid by growing the cells for at least five to six doublings.
-
-
Experimental Treatment:
-
Apply the experimental treatment (e.g., drug administration) to one of the cell populations.
-
-
Sample Pooling and Protein Extraction:
-
Harvest and combine the "heavy" and "light" cell populations in a 1:1 ratio.
-
Lyse the mixed cells and extract the total protein content.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein mixture.
-
Digest the proteins into smaller peptides using an enzyme such as trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the 34S label.
-
-
Data Analysis:
-
Quantify the relative abundance of each protein by comparing the signal intensities of the "heavy" and "light" peptide pairs.
-
L-Methionine-35S for Metabolic Labeling and Pulse-Chase Analysis
Metabolic labeling with L-Methionine-35S is a classic technique to study the dynamics of protein synthesis, processing, and turnover. A common application is the pulse-chase experiment, which allows for the tracking of a cohort of newly synthesized proteins over time.
Detailed Protocol for a Pulse-Chase Experiment using L-Methionine-35S:
-
Cell Preparation:
-
Plate cells and grow to the desired confluency.
-
-
Starvation (Optional but Recommended):
-
To increase the specific activity of the labeling, incubate the cells in a methionine-free medium for a short period (e.g., 30-60 minutes) to deplete the intracellular pool of unlabeled methionine.
-
-
Pulse Labeling:
-
Replace the starvation medium with a medium containing a high concentration of L-Methionine-35S.
-
Incubate for a short period (the "pulse," e.g., 10-30 minutes) to allow for the incorporation of the radioactive methionine into newly synthesized proteins.
-
-
Chase:
-
Remove the radioactive labeling medium and wash the cells.
-
Add a "chase" medium containing a high concentration of unlabeled ("cold") L-methionine. This prevents further incorporation of the radioactive label.
-
-
Time-Course Collection:
-
At various time points during the chase, harvest the cells.
-
-
Protein Extraction and Analysis:
-
Lyse the cells at each time point and immunoprecipitate the protein of interest.
-
Separate the proteins by SDS-PAGE.
-
-
Detection:
-
Visualize the radiolabeled proteins by exposing the gel to X-ray film (autoradiography) or a phosphorimager screen. The signal intensity at different time points reveals the protein's stability and trafficking.
-
Visualizing Key Biological Pathways and Workflows
Methionine Metabolism
The metabolic fate of methionine is central to numerous cellular processes. The following diagram illustrates the key pathways of methionine metabolism, including the transmethylation cycle and the methionine salvage pathway.
Caption: Overview of major methionine metabolic pathways.
Experimental Workflow Comparison
The distinct nature of this compound and L-Methionine-35S leads to fundamentally different experimental workflows.
Caption: Comparison of experimental workflows.
Conclusion
The choice between this compound and L-Methionine-35S is dictated by the specific scientific question being addressed. For quantitative, high-throughput analysis of proteome-wide changes, the stability and mass-spectrometry-based detection of this compound offer a robust and safe approach. For detailed studies of the life cycle of individual proteins, including their synthesis, trafficking, and degradation, the high sensitivity of radioactive detection with L-Methionine-35S remains a powerful tool, albeit with important considerations for cellular perturbation and radiological safety. By understanding the distinct advantages and limitations of each, researchers can select the optimal isotopic labeling strategy to advance their scientific inquiries.
References
L-Methionine-34S Shines in Proteomics: A Comparative Guide to SILAC and Other Labeling Methods
In the dynamic field of quantitative proteomics, researchers are constantly seeking more accurate, efficient, and broadly applicable methods for analyzing the intricate landscape of cellular proteins. While Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has long been a gold standard, emerging techniques leveraging unique isotopic signatures, such as L-Methionine-34S labeling, offer compelling advantages. This guide provides an objective comparison of this compound, primarily through the SULAQ (Sulfur Stable Isotope Labeling of Amino Acids for Quantification) methodology, with SILAC and other labeling techniques, supported by experimental principles and data analysis considerations.
At a Glance: this compound (SULAQ) vs. SILAC
| Feature | This compound (via SULAQ) | SILAC (Stable Isotope Labeling with Amino acids in Cell culture) |
| Principle | Metabolic labeling with 34S-sulfate, incorporating 34S into methionine and cysteine. | Metabolic labeling with "heavy" amino acids (e.g., 13C, 15N-lysine and arginine).[1][2] |
| Applicability | Broad range of organisms, including those not auxotrophic for specific amino acids.[3][4][5] | Primarily for cultured cells that are auxotrophic for the labeled amino acids. |
| Cost | 34S-sulfate is noted to be significantly more cost-effective than 36S-sulfate. | Can be expensive, especially for in vivo studies in small mammals. |
| Mass Shift | Small (approx. 2 Da), requiring specialized data analysis for isotopic deconvolution. | Larger, distinct mass shifts (e.g., 6-10 Da per labeled amino acid), simplifying data analysis. |
| Data Analysis | Requires specific tools to extract spectra and resolve isotopic overlaps. | Generally straightforward with standard proteomics software. |
| Multiplexing | Typically 2-plex (32S vs. 34S). | 2-plex, 3-plex, and even higher multiplexing is possible with different isotope combinations. |
Delving Deeper: Advantages of this compound Labeling
The primary advantage of utilizing this compound, as part of the SULAQ strategy, lies in its expanded applicability. SILAC relies on the cellular uptake of exogenously supplied heavy amino acids, which is most efficient in auxotrophic cell lines that cannot synthesize these amino acids themselves. This limitation restricts its use in many microorganisms and primary cells with versatile metabolic capabilities.
This compound labeling, through the incorporation of 34S-sulfate, circumvents this by leveraging the central metabolic pathway for sulfur-containing amino acid biosynthesis. This makes it a valuable tool for quantitative proteomics in a wider array of biological systems. Furthermore, the lower cost of 34S-sulfate compared to other stable isotopes makes it an attractive alternative for large-scale or budget-conscious studies.
However, the small mass difference between the 32S and 34S isotopes presents a challenge in data analysis, necessitating specialized algorithms to deconvolve the overlapping isotopic patterns in mass spectra.
Experimental Protocols: A Side-by-Side Look
This compound Labeling via SULAQ
This protocol is based on the methodology described for quantitative proteomic analysis in microorganisms.
-
Medium Preparation: Prepare two versions of a defined minimal medium. For the "light" medium, use standard sodium sulfate (Na₂SO₄). For the "heavy" medium, replace the standard sodium sulfate with 34S-labeled sodium sulfate (Na₂³⁴SO₄).
-
Cell Culture: Inoculate the organism of interest into both the "light" and "heavy" media and culture under the desired experimental conditions until sufficient biomass is achieved and isotopic incorporation is complete.
-
Cell Harvest and Lysis: Harvest the cells from both cultures, typically by centrifugation. Lyse the cells using an appropriate method (e.g., sonication, bead beating) to extract the proteins.
-
Protein Quantification and Mixing: Quantify the protein concentration in both the light and heavy lysates. Mix equal amounts of protein from the light and heavy samples.
-
Protein Digestion: Reduce and alkylate the cysteine residues and then digest the protein mixture into peptides using an enzyme such as trypsin.
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture using LC-MS/MS.
-
Data Analysis: Use specialized software tools to extract the ion chromatograms and deconvolve the isotopic envelopes of the 32S- and 34S-containing peptides to determine their relative abundance ratios.
SILAC Labeling
This is a standard protocol for quantitative proteomics in cultured mammalian cells.
-
Medium Preparation: Prepare two versions of SILAC-specific cell culture medium that lacks lysine and arginine. Supplement one medium with "light" (standard) L-lysine and L-arginine, and the other with "heavy" (e.g., ¹³C₆,¹⁵N₂-L-lysine and ¹³C₆,¹⁵N₄-L-arginine) amino acids.
-
Cell Adaptation: Culture the cells for several passages (at least 5-6 doublings) in their respective "light" and "heavy" media to ensure complete incorporation of the labeled amino acids into the proteome.
-
Experimental Treatment: Apply the experimental conditions (e.g., drug treatment vs. control) to the two cell populations.
-
Cell Harvest and Mixing: Harvest the cells from both conditions and mix them in a 1:1 ratio.
-
Protein Extraction and Digestion: Lyse the mixed cell population, extract the proteins, and digest them into peptides using trypsin.
-
Mass Spectrometry Analysis: Analyze the peptide mixture by LC-MS/MS.
-
Data Analysis: Use standard proteomics software to identify the peptides and quantify the relative intensity of the "light" and "heavy" peptide pairs to determine protein abundance changes.
Visualizing the Workflows
References
- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Overview of SILAC Technology for Quantitative Proteomics - Creative Proteomics [creative-proteomics.com]
- 3. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfur-34S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34) of Proteomic Changes in Pseudomonas fluorescens during Naphthalene Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfur-34S and 36S Stable Isotope Labeling of Amino Acids for Quantification (SULAQ34/36) of Proteome Analyses | Springer Nature Experiments [experiments.springernature.com]
A Comparative Guide to Protein Quantification: Validating Results from L-Methionine-³⁴S Experiments
For researchers, scientists, and drug development professionals, accurate protein quantification is paramount. This guide provides an objective comparison of protein quantification results derived from L-Methionine-³⁴S metabolic labeling experiments with two other widely used techniques: Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Label-Free Quantification (LFQ) using the Intensity-Based Absolute Quantification (iBAQ) algorithm. We present supporting experimental data, detailed methodologies, and visualizations to aid in the selection of the most appropriate method for your research needs.
At a Glance: Method Comparison
Metabolic labeling with heavy isotopes, such as in L-Methionine-³⁴S and SILAC experiments, allows for the direct comparison of protein abundance between different cell populations by introducing a mass shift that can be detected by mass spectrometry. In contrast, label-free quantification methods like LFQ with iBAQ determine relative protein abundance by measuring the signal intensity of peptides. Each approach offers distinct advantages and is suited to different experimental designs.
Data Presentation: A Quantitative Overview
Table 1: Illustrative Quantitative Data from L-Methionine-³⁴S Labeling
| Protein ID | Gene Name | Protein Description | Fold Change (Treated/Control) | p-value |
| P02768 | ALB | Serum albumin | 1.2 | 0.045 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 0.9 | 0.350 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 2.5 | 0.001 |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 0.7 | 0.021 |
| P08670 | VIM | Vimentin | 3.1 | <0.001 |
Table 2: Representative Quantitative Data from a SILAC Experiment
Data adapted from a study on endoplasmic reticulum stress.[1]
| Protein ID | Gene Name | Protein Description | SILAC Ratio (Heavy/Light) | Number of Peptides |
| P41143 | HSPA5 | Heat shock 70kDa protein 5 (BiP) | 2.15 | 25 |
| P11021 | CALR | Calreticulin | 1.89 | 18 |
| Q9Y6N2 | XBP1 | X-box binding protein 1 | 3.02 | 7 |
| P04114 | CREB1 | Cyclic AMP-responsive element-binding protein 1 | 1.10 | 12 |
| P62937 | PPIA | Peptidyl-prolyl cis-trans isomerase A | 0.98 | 9 |
Table 3: Representative Quantitative Data from a Label-Free (iBAQ) Experiment
iBAQ values represent the sum of all peptide intensities divided by the number of theoretically observable peptides, providing an estimate of absolute protein abundance.[2][3]
| Protein ID | Gene Name | Protein Description | iBAQ Value (Control) | iBAQ Value (Treated) | Fold Change (Treated/Control) |
| P02768 | ALB | Serum albumin | 1.5 x 10¹⁰ | 1.8 x 10¹⁰ | 1.2 |
| P60709 | ACTB | Actin, cytoplasmic 1 | 2.2 x 10¹¹ | 2.1 x 10¹¹ | 0.95 |
| Q06830 | HSP90AA1 | Heat shock protein HSP 90-alpha | 8.9 x 10⁹ | 2.2 x 10¹⁰ | 2.47 |
| P10636 | G6PD | Glucose-6-phosphate 1-dehydrogenase | 5.4 x 10⁸ | 3.8 x 10⁸ | 0.70 |
| P08670 | VIM | Vimentin | 1.2 x 10⁹ | 3.7 x 10⁹ | 3.08 |
Experimental Protocols
Detailed methodologies for the three key protein quantification techniques are provided below.
L-Methionine-³⁴S Metabolic Labeling (SULAQ Protocol)
The Sulfur Stable Isotope Labeling of Amino Acids for Quantification (SULAQ) method utilizes the metabolic incorporation of amino acids containing heavy sulfur isotopes (³⁴S or ³⁶S) to quantify proteins. This approach is particularly useful for organisms where traditional SILAC labeling with arginine and lysine is challenging.
-
Cell Culture and Labeling:
-
Culture cells in a medium depleted of methionine.
-
Supplement the medium for the "heavy" condition with L-Methionine containing the ³⁴S isotope. The "light" condition contains the natural ³²S isotope.
-
Grow cells for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled methionine into the proteome.
-
-
Sample Preparation:
-
Harvest and lyse the "light" and "heavy" cell populations separately.
-
Determine the protein concentration of each lysate.
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
-
Protein Digestion and Mass Spectrometry:
-
Digest the mixed protein sample into peptides using an appropriate enzyme (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and quantify the relative abundance of ³⁴S- and ³²S-containing peptides using specialized software. The ratio of the peak intensities of the heavy and light isotopic envelopes for each peptide corresponds to the relative abundance of the protein in the two samples.
-
Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is a widely used metabolic labeling technique that involves the incorporation of stable isotope-labeled amino acids (typically arginine and lysine) into proteins.[2]
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel.
-
One population (the "light" sample) is grown in a medium containing normal ("light") arginine and lysine.
-
The second population (the "heavy" sample) is grown in a medium containing heavy, non-radioactive isotopes of arginine (e.g., ¹³C₆-¹⁵N₄-arginine) and lysine (e.g., ¹³C₆-¹⁵N₂-lysine).
-
Cells are cultured for at least five doublings to ensure complete incorporation of the labeled amino acids.
-
-
Sample Preparation and Digestion:
-
After experimental treatment, the "light" and "heavy" cell populations are harvested and lysed.
-
Protein concentrations are determined, and equal amounts of protein from each lysate are mixed.
-
The combined protein sample is then subjected to enzymatic digestion (e.g., with trypsin).
-
-
Mass Spectrometry and Data Analysis:
-
The resulting peptide mixture is analyzed by LC-MS/MS.
-
For each peptide pair, the mass spectrometer detects two peaks separated by a specific mass difference corresponding to the heavy isotope label.
-
The ratio of the intensities of the "heavy" and "light" peptide peaks is used to determine the relative abundance of the corresponding protein in the two samples.
-
Label-Free Quantification (LFQ) with iBAQ
LFQ methods quantify proteins without the use of isotopic labels, instead relying on the measurement of peptide signal intensities from the mass spectrometer. The iBAQ algorithm provides an estimate of the absolute abundance of each protein within a single sample.
-
Sample Preparation and Digestion:
-
Cell or tissue samples from different conditions are processed individually.
-
Proteins are extracted, and the concentration is determined.
-
Equal amounts of protein from each sample are then digested into peptides.
-
-
Mass Spectrometry Analysis:
-
Each peptide sample is analyzed separately by LC-MS/MS.
-
The mass spectrometer acquires data over the entire chromatographic run.
-
-
Data Analysis using MaxLFQ and iBAQ:
-
Specialized software (e.g., MaxQuant) is used for data analysis.
-
The MaxLFQ algorithm normalizes the peptide intensities across different LC-MS/MS runs to enable accurate relative quantification between samples.
-
The iBAQ algorithm calculates an intensity-based absolute quantification value for each protein by summing the intensities of all its identified peptides and dividing by the number of theoretically observable tryptic peptides.
-
The relative abundance of a protein between different conditions is determined by comparing its LFQ intensities or iBAQ values across the samples.
-
Mandatory Visualizations
Experimental Workflow Comparison
The following diagram illustrates the key differences in the experimental workflows of L-Methionine-³⁴S labeling, SILAC, and Label-Free Quantification.
Caption: A comparison of proteomics workflows.
Nrf2 Signaling Pathway in Oxidative Stress Response
Quantitative proteomics is frequently used to study cellular signaling pathways. The Nrf2 pathway is a key regulator of the antioxidant response.
Caption: Nrf2 pathway in oxidative stress.
SDF-1/CXCR4 Signaling Pathway in Cell Migration
The SDF-1/CXCR4 signaling axis plays a crucial role in various physiological and pathological processes, including cell migration.
Caption: SDF-1/CXCR4 signaling cascade.
References
- 1. SILAC-based quantitative proteomics using mass spectrometry quantifies endoplasmic reticulum stress in whole HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics: label-free quantitation of proteins - Ashok R. Dinasarapu Ph.D [adinasarapu.github.io]
- 3. Label-Free Absolute Protein Quantification with Data-Independent Acquisition - PMC [pmc.ncbi.nlm.nih.gov]
L-Methionine-34S as an Internal Standard for Absolute Quantification: A Comparative Guide
For researchers, scientists, and drug development professionals seeking precise and accurate measurement of protein abundance, the choice of an internal standard is a critical decision in mass spectrometry-based absolute quantification. This guide provides an objective comparison of L-Methionine-34S metabolic labeling with two other widely used alternatives: Absolute Quantification (AQUA) synthetic peptides and Quantification Concatamer (QconCAT) proteins. This comparison is supported by experimental data and detailed methodologies to aid in the selection of the most suitable approach for your research needs.
Introduction to Absolute Protein Quantification
Absolute quantification of proteins, which determines the exact molar amount of a protein in a sample, is essential for a deeper understanding of cellular processes, biomarker validation, and systems biology.[1] Unlike relative quantification, which measures changes in protein levels across different conditions, absolute quantification provides a stoichiometric context.[2] The accuracy of absolute quantification heavily relies on the use of internal standards that are introduced into the sample at a known concentration. These standards co-elute with the target analyte and are detected by the mass spectrometer, allowing for normalization of experimental variability.
This compound: A Metabolic Labeling Approach
This compound is a stable, non-radioactive isotope-labeled amino acid that can be used as an internal standard through metabolic labeling. In this method, cells are cultured in a medium where natural methionine is replaced with this compound. The cells incorporate the labeled methionine into newly synthesized proteins. By knowing the degree of incorporation, the amount of a target protein can be absolutely quantified by comparing the mass spectrometry signal of the peptides containing 34S-methionine with their endogenous 32S-methionine counterparts.
This approach offers the advantage of introducing the internal standard at the very beginning of the experimental workflow, accounting for variations in sample preparation, protein digestion, and mass spectrometry analysis.
Comparison of Absolute Quantification Strategies
The selection of an internal standard strategy depends on various factors, including the biological system, the number of proteins to be quantified, and the required level of accuracy and precision. Here, we compare this compound metabolic labeling with two other prominent methods: AQUA and QconCAT.
| Feature | This compound Metabolic Labeling | AQUA (Synthetic Peptides) | QconCAT (Protein Concatamers) |
| Principle | In vivo metabolic incorporation of 34S-methionine into all newly synthesized proteins. | Addition of a known amount of a synthetic, stable isotope-labeled peptide corresponding to a proteotypic peptide of the target protein.[3][4][5] | Addition of a known amount of a purified, stable isotope-labeled artificial protein composed of concatenated proteotypic peptides from multiple target proteins. |
| Stage of Introduction | Beginning of cell culture. | After protein extraction and before or during enzymatic digestion. | Before protein digestion. |
| Coverage | All methionine-containing proteins. | Targeted, one peptide per protein. | Multiplexed, multiple peptides for multiple proteins. |
| Accuracy | Can be high, but depends on complete incorporation and accounts for all sample handling steps. | High for the specific target peptide, but may not reflect the digestion efficiency of the full-length protein. | High, as it mimics the digestion of a full-length protein and allows for quantification of multiple proteins simultaneously. |
| Precision (CV%) | Generally good, as it controls for variability throughout the entire workflow. | Can be very high, often with CVs <10%. | High, with reported inter-assay CVs typically below 15%. |
| **Linearity (R²) ** | Dependent on the dynamic range of the mass spectrometer. | Excellent, typically >0.99. | Excellent, typically >0.99. |
| Advantages | - Internal standard introduced early. - Potentially labels all methionine-containing proteins. - Can be cost-effective for whole-proteome studies. | - High accuracy and precision for targeted proteins. - Commercially available for many targets. - No need for metabolic labeling. | - Multiplexing capability saves time and resources. - Mimics the digestion of native proteins, improving accuracy. - Can be used to create standards for proteins that are difficult to express or purify. |
| Disadvantages | - Requires cells that can be metabolically labeled. - Incomplete labeling can lead to inaccuracies. - Not all proteins contain methionine. - Potential for metabolic conversion of methionine. | - Does not account for variability in protein extraction and digestion efficiency. - Can be expensive for quantifying many proteins. - Synthesis of some peptides can be challenging. | - Higher upfront cost and effort for design and production. - Incomplete digestion of the concatamer can be a source of error. - Potential for insolubility of the artificial protein. |
Experimental Protocols
This compound Metabolic Labeling for Absolute Quantification
This protocol outlines a general workflow for the absolute quantification of proteins in mammalian cells using this compound metabolic labeling.
1. Cell Culture and Labeling: a. Culture mammalian cells in standard DMEM medium. b. For labeling, replace the standard medium with methionine-free DMEM supplemented with dialyzed fetal bovine serum and a known concentration of this compound (e.g., 100 mg/L). c. Culture the cells for a sufficient duration (typically 5-6 cell doublings) to ensure near-complete incorporation of the labeled methionine into the proteome. The required time should be optimized for the specific cell line.
2. Sample Preparation: a. Harvest the labeled cells and lyse them using a suitable lysis buffer (e.g., RIPA buffer). b. Determine the total protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay). c. To a known amount of unlabeled protein extract (the sample to be quantified), add a known amount of the 34S-labeled proteome as the internal standard.
3. Protein Digestion: a. Reduce the disulfide bonds in the protein mixture with DTT and alkylate the cysteine residues with iodoacetamide. b. Digest the proteins into peptides using a protease such as trypsin.
4. LC-MS/MS Analysis: a. Separate the peptides by reverse-phase liquid chromatography (LC). b. Analyze the eluted peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap) operating in a data-dependent or data-independent acquisition mode. c. The mass spectrometer should be configured to detect both the 32S- and 34S-containing peptide pairs.
5. Data Analysis: a. Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer). b. Identify peptides and proteins. c. For each methionine-containing peptide, extract the ion chromatograms for both the light (32S) and heavy (34S) isotopic forms. d. Calculate the ratio of the peak areas of the heavy to light peptides. e. Using the known amount of the 34S-labeled internal standard added, calculate the absolute amount of the endogenous protein.
Visualizing the Workflow
References
- 1. Standardization approaches in absolute quantitative proteomics with mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 2. Absolute Quantification in Biological Sciences - Creative Proteomics [creative-proteomics.com]
- 3. Absolute quantification of protein and post-translational modification abundance with stable isotope–labeled synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Absolute quantification of protein and post-translational modification abundance with stable isotope-labeled synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Cross-Validation of Metabolic Flux Data: A Comparative Guide to L-Methionine Tracers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for metabolic flux analysis, with a focus on the use of stable isotope-labeled L-Methionine. While direct, publicly available experimental data for L-Methionine-34S is limited, this document outlines the principles of its use and compares it to the more established L-Methionine-13C tracer. By understanding the theoretical advantages and disadvantages of each, researchers can make informed decisions for designing robust metabolic flux experiments.
Data Presentation: A Comparative Overview of Isotopic Tracers for Methionine Metabolism
The choice of isotopic tracer is a critical determinant in the precision and scope of metabolic flux analysis (MFA). Below is a comparative summary of commonly used tracers for interrogating methionine metabolism, highlighting their primary applications and the type of data they yield.
| Tracer | Primary Application | Information Gained | Key Considerations |
| L-Methionine-¹³C (e.g., [U-¹³C₅]-Methionine) | Tracing the carbon backbone of methionine. | Flux through pathways involving the carbon skeleton of methionine, such as protein synthesis, transmethylation, and the methionine salvage pathway.[1][2] | Provides detailed information on the fate of the carbon atoms. Can be complex to analyze due to multiple labeled positions. |
| L-Methionine-¹³CH₃ | Specifically tracing the methyl group of methionine. | Quantifying transmethylation reactions where the methyl group is transferred to other molecules like DNA, RNA, and proteins.[3] | Highly specific for methylation studies. Does not provide information on the rest of the methionine molecule's metabolism. |
| L-Methionine-³⁴S (Theoretical) | Tracing the sulfur atom of methionine. | Potentially tracking the fate of the sulfur atom through the transsulfuration pathway to cysteine and glutathione biosynthesis. | Less common due to lower natural abundance and potentially more challenging analytical detection compared to ¹³C. However, it offers a unique way to specifically track sulfur metabolism. |
| [U-¹³C]-Glucose | General central carbon metabolism. | Provides a broad overview of glucose utilization and its contribution to the synthesis of amino acids, including the non-essential amino acid cysteine, which is downstream of methionine metabolism.[4][5] | Indirectly informs on methionine metabolism by showing the overall metabolic state of the cell. |
| [U-¹³C₅]-Glutamine | Anaplerotic flux and nitrogen metabolism. | Useful for studying the interplay between amino acid metabolism and the TCA cycle, which can be influenced by methionine metabolism. | Complements glucose tracing to provide a more complete picture of central carbon and nitrogen metabolism. |
Experimental Protocols: A Generalized Workflow for Stable Isotope Tracing
While specific protocols vary depending on the cell type, experimental question, and chosen tracer, the following represents a generalized workflow for a metabolic flux analysis experiment using a stable isotope-labeled amino acid like L-Methionine.
Cell Culture and Isotope Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of labeling.
-
Media Preparation: Prepare culture medium lacking the amino acid to be traced (e.g., methionine-free DMEM). Supplement this medium with the desired concentration of the isotopically labeled amino acid (e.g., L-Methionine-¹³C or L-Methionine-³⁴S) and other necessary nutrients.
-
Isotopic Steady State: To achieve an isotopic steady state, where the enrichment of the tracer in metabolic pools is constant, culture the cells in the labeling medium for a duration determined by the turnover rates of the metabolites of interest. This can range from hours to days.
-
Dynamic Labeling: For kinetic flux analysis, the labeling period is shorter, and samples are collected at multiple time points to track the rate of isotope incorporation.
Metabolite Extraction
-
Quenching: Rapidly halt metabolic activity to preserve the in vivo state of metabolites. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Cell Lysis and Collection: Scrape the cells in the cold extraction solvent and collect the cell lysate.
-
Centrifugation: Pellet the insoluble cell debris by centrifugation at a low temperature. The supernatant contains the extracted metabolites.
Sample Analysis by Mass Spectrometry
-
Instrumentation: Analyze the metabolite extracts using a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Orbitrap mass spectrometer, coupled with a liquid chromatography (LC) system (LC-MS).
-
Chromatographic Separation: Separate the metabolites using an appropriate LC method, such as Hydrophilic Interaction Liquid Chromatography (HILIC) for polar metabolites.
-
Mass Spectrometry Detection: Detect and quantify the different isotopologues (molecules that differ only in their isotopic composition) of the metabolites of interest based on their mass-to-charge ratio (m/z).
Data Analysis and Flux Calculation
-
Isotopologue Distribution Analysis: Determine the fractional abundance of each isotopologue for the measured metabolites. This data reveals the extent of isotope incorporation from the tracer.
-
Metabolic Model Construction: Build a stoichiometric model of the relevant metabolic pathways.
-
Flux Calculation: Use computational software (e.g., INCA, Metran) to fit the experimental isotopologue distribution data to the metabolic model and estimate the intracellular metabolic fluxes.
Visualizations: Workflows and Pathways
To aid in the understanding of the experimental process and the underlying biology, the following diagrams are provided.
Caption: A generalized experimental workflow for metabolic flux analysis using a stable isotope tracer.
Caption: A simplified diagram of the central pathways in methionine metabolism.
Conclusion
The cross-validation of metabolic flux data is essential for ensuring the accuracy and reliability of experimental findings. While L-Methionine-¹³C is a well-established tracer for studying the carbon flow in methionine metabolism, the use of L-Methionine-³⁴S presents a unique opportunity to specifically investigate the fate of the sulfur atom. Although direct comparative data is currently scarce, the theoretical framework and experimental workflows outlined in this guide provide a solid foundation for researchers to design and interpret metabolic flux experiments. As analytical technologies continue to advance, the application of less common stable isotopes like ³⁴S is expected to grow, offering new dimensions to our understanding of cellular metabolism in health and disease.
References
- 1. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Rapid analysis of S-Adenosylmethionine (SAM) and S-Adenosylhomocysteine (SAH) isotopologues in stable isotope-resolved metabolomics (SIRM) using direct infusion nanoelectrospray ultra-high-resolution Fourier transform mass spectrometry (DI-nESI-UHR-FTMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative analysis of different sulfur isotopes for metabolic tracing
A Comparative Guide to Sulfur Isotopes for Metabolic Tracing
For researchers, scientists, and drug development professionals, understanding the nuances of metabolic pathways is crucial for advancements in various fields. Metabolic tracing, a technique used to follow the journey of a molecule through a metabolic pathway, is an indispensable tool in these endeavors. Sulfur, a key component of essential amino acids like methionine and cysteine, and consequently proteins, presents a unique opportunity for such tracing studies. This guide provides a comparative analysis of different sulfur isotopes used for metabolic tracing, offering insights into their properties, applications, and the experimental protocols involved.
Properties of Sulfur Isotopes
Sulfur has several isotopes that can be utilized for metabolic tracing. The choice of isotope depends on the specific requirements of the experiment, including sensitivity, safety, and the analytical techniques available. The key isotopes used are the stable isotopes ³²S, ³³S, ³⁴S, and ³⁶S, and the radioactive isotope ³⁵S.[1]
| Property | ³²S | ³³S | ³⁴S | ³⁵S | ³⁶S |
| Natural Abundance (%) | ~94.85 | ~0.76 | ~4.37 | Trace | ~0.016 |
| Stability | Stable | Stable | Stable | Radioactive | Stable |
| Half-life | - | - | - | 87.37 days | - |
| Decay Mode | - | - | - | Beta (β⁻) | - |
| Detection Method | Mass Spectrometry | Mass Spectrometry | Mass Spectrometry | Autoradiography, Phosphorimaging, Scintillation Counting | Mass Spectrometry |
Comparative Analysis of Sulfur Isotopes in Metabolic Tracing
The primary distinction in sulfur isotope tracing lies between the use of the radioactive isotope ³⁵S and the stable isotopes, primarily ³⁴S.
³⁵S: The High-Sensitivity Radioactive Tracer
³⁵S has traditionally been the go-to isotope for metabolic labeling, especially for studying protein synthesis, maturation, and degradation.[2][3] Its key advantage is its high sensitivity, allowing for the detection of minute quantities of labeled molecules.[4]
Advantages:
-
High Sensitivity: Enables the detection of low-abundance proteins and metabolites.[4]
-
Established Protocols: A wealth of literature and well-established protocols are available for ³⁵S labeling.
Disadvantages:
-
Radioactivity: Poses safety risks, requiring specialized handling, licensing, and waste disposal procedures.
-
Cellular Perturbation: The beta radiation emitted by ³⁵S can cause cellular damage, leading to cell cycle arrest, inhibition of proliferation, and even apoptosis, potentially confounding experimental results.
-
Limited Experimental Timeframe: The half-life of 87.37 days restricts the duration of long-term studies.
Stable Isotopes (³³S, ³⁴S, ³⁶S): The Safer, Non-Perturbing Alternative
With the advancement of mass spectrometry, stable isotopes have emerged as a powerful and safer alternative to radioisotopes for metabolic tracing. Among the stable isotopes, ³⁴S is the most commonly used due to its relatively higher natural abundance compared to ³³S and ³⁶S.
Advantages:
-
Safety: Being non-radioactive, stable isotopes do not pose the health and environmental risks associated with ³⁵S.
-
No Cellular Perturbation from Radioactivity: The absence of radiation ensures that the observed metabolic changes are not artifacts of the labeling process itself.
-
Long-Term Studies: The stability of these isotopes allows for experiments that span longer durations.
-
Multiplexing Capabilities: Different stable isotopes can potentially be used to trace multiple pathways simultaneously.
Disadvantages:
-
Lower Sensitivity: Detection of stable isotopes requires highly sensitive mass spectrometers.
-
Higher Cost: Enriched stable isotopes can be more expensive than their radioactive counterparts.
-
Complex Data Analysis: Mass spectrometry data can be complex, requiring specialized software for analysis and correction of natural isotope abundance.
| Feature | ³⁵S (Radioactive) | ³⁴S (Stable) |
| Primary Use | Protein synthesis, degradation, and post-translational modification studies. | Metabolomics, proteomics (e.g., SULAQ), flux analysis. |
| Detection Method | Autoradiography, Phosphorimaging | Mass Spectrometry (e.g., LC-MS/MS, EA-IRMS). |
| Sensitivity | Very High | High (instrument dependent) |
| Safety | Requires radiation safety protocols and disposal. | Generally safe. |
| Cellular Effects | Can induce cell cycle arrest and apoptosis. | Minimal to none. |
| Cost | Generally lower for the isotope, but higher overall due to handling and disposal. | Higher for the enriched isotope. |
Experimental Protocols
General Protocol for ³⁵S Metabolic Labeling of Proteins
This protocol is a generalized procedure for labeling proteins in cultured cells with ³⁵S-methionine/cysteine.
-
Cell Culture: Plate cells and grow to the desired confluency.
-
Starvation (Optional but Recommended): To increase the incorporation of the radiolabel, aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Then, incubate the cells in methionine/cysteine-free medium for 30-60 minutes.
-
Labeling: Add methionine/cysteine-free medium containing ³⁵S-methionine/cysteine to the cells. The concentration of the radioisotope and the labeling time will depend on the specific experiment and cell type.
-
Cell Lysis: After labeling, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Analysis: The labeled proteins can then be analyzed by methods such as SDS-PAGE followed by autoradiography or phosphorimaging to visualize the labeled proteins.
General Protocol for ³⁴S Stable Isotope Labeling and Mass Spectrometry Analysis
This protocol outlines a general workflow for tracing sulfur metabolism using ³⁴S-labeled substrates.
-
Cell Culture with Labeled Substrate: Culture cells in a medium where the standard sulfur source (e.g., sulfate, methionine) is replaced with its ³⁴S-labeled counterpart.
-
Metabolite Extraction: After a designated time, quench the metabolism rapidly (e.g., with cold methanol) and extract the metabolites.
-
Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve derivatization depending on the analytical method.
-
Mass Spectrometry Analysis: Analyze the samples using a high-resolution mass spectrometer (e.g., LC-MS/MS or GC-MS).
-
Data Analysis: The resulting data is processed to identify ³⁴S-labeled metabolites and determine their isotopic enrichment, which provides insights into the metabolic flux through the pathway.
Visualizing Metabolic Pathways and Workflows
To better understand the processes involved in sulfur isotope tracing, the following diagrams illustrate a key metabolic pathway and a typical experimental workflow.
References
Assessing the Kinetic Isotope Effect of L-Methionine-³⁴S in Biological Systems: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotopes to trace metabolic pathways and elucidate enzymatic mechanisms is a cornerstone of modern biological and pharmaceutical research. L-Methionine, an essential amino acid, plays a central role in numerous cellular processes, including protein synthesis, methylation reactions via S-adenosylmethionine (SAM), and the synthesis of other sulfur-containing compounds like cysteine. Understanding the kinetics of these pathways is crucial for developing novel therapeutics and diagnostics. The kinetic isotope effect (KIE) is a powerful tool for probing the rate-limiting steps and transition states of enzymatic reactions. This guide provides a comprehensive comparison of L-Methionine labeled with the stable isotope ³⁴S against other commonly used isotopic labels, supported by experimental data and detailed protocols.
Comparison of Isotopically Labeled L-Methionine in Metabolic Studies
The choice of isotopic label for L-Methionine depends on the specific biological question being addressed. While ³⁴S offers a direct probe into the fate of the sulfur atom, other isotopes such as ¹³C and ²H (Deuterium) provide insights into the carbon backbone and methyl group transfers, respectively.
| Feature | L-Methionine-¹³C | L-Methionine-²H (D) | L-Methionine-³⁴S |
| Natural Abundance of Isotope | ~1.1% | ~0.015% | ~4.2% |
| Typical Labeling Position | Carboxyl carbon (¹³C₁), methyl carbon, or uniformly labeled (¹³C₅) | Methyl group (CD₃) | Sulfur atom (³⁴S) |
| Primary Application | Tracing carbon flow in central carbon metabolism, transmethylation, and protein synthesis. | Studying methyl group transfer reactions and secondary KIEs. | Directly probing the transsulfuration pathway and other reactions involving the sulfur atom. |
| Kinetic Isotope Effect (KIE) | Small to moderate (typically 1.02-1.05 for ¹³C). Can be used to probe transition states of carbon bond cleavage/formation. | Large primary KIEs (2-10) when a C-H bond is broken in the rate-limiting step. Useful for identifying rate-limiting steps. | Theoretically small for a heavy atom like sulfur. Expected to be subtle and requires high-precision measurements. |
| Analytical Method | LC-MS, GC-MS, NMR | LC-MS, GC-MS, NMR | High-Resolution LC-MS, GC-MS, Isotope Ratio Mass Spectrometry (IRMS) |
| Advantages | Versatile for tracing carbon backbone, commercially available in various labeled forms. | High sensitivity to C-H bond breaking events. | Directly tracks the sulfur atom, which is central to methionine's unique metabolic roles. |
| Disadvantages | Smaller KIEs require sensitive analytical techniques. Carbon scrambling can complicate data interpretation. | KIE can significantly alter reaction rates, potentially perturbing the biological system. | Limited commercial availability of ³⁴S-labeled methionine. Smaller KIEs are more challenging to measure. |
Quantitative Data on the Kinetic Isotope Effect
Direct experimental data on the kinetic isotope effect of L-Methionine-³⁴S in specific enzymatic reactions is limited in the current literature. However, existing studies provide valuable insights:
-
S-adenosylmethionine (SAM) Synthetase: A study investigating the KIE for the reaction catalyzed by SAM synthetase from Escherichia coli using [³⁵S]methionine (a radioactive isotope of sulfur) found no significant primary sulfur isotope effect .[1][2] This suggests that the bond formation to the sulfur of methionine is not the sole rate-limiting step in this specific enzymatic reaction under the tested conditions.[1] While this study used ³⁵S, the KIE for ³⁴S is expected to be of a similar, small magnitude.
-
Metabolic Fractionation between Methionine and Cysteine: Studies measuring the natural abundance of δ³⁴S in biological tissues have observed differences between methionine and its downstream metabolic product, cysteine.[3][4] This isotopic fractionation is indicative of a kinetic isotope effect occurring during the multi-step conversion of methionine to cysteine in the transsulfuration pathway. These observations confirm that sulfur isotope effects are present in methionine metabolism, even if the KIE for a single enzymatic step is small.
-
Comparison with Other Heavy Atom KIEs: For context, primary ¹³C KIEs in enzymatic reactions are typically in the range of 1.02 to 1.05. For the S-adenosylmethionine synthetase reaction, a primary ¹⁴C KIE of 1.108 ± 0.003 was observed at the 5' carbon of ATP, indicating that the cleavage of the C-S bond is partially rate-limiting.
The lack of extensive quantitative data for the ³⁴S KIE in methionine metabolism highlights a key area for future research, which could provide a more nuanced understanding of the enzymatic mechanisms involved.
Experimental Protocols
The following section details a generalized protocol for assessing the metabolic fate of L-Methionine-³⁴S in a cell culture system. This protocol is based on established methods for stable isotope tracing with L-Methionine-¹³C and can be adapted for ³⁴S.
Experimental Workflow for ³⁴S-Methionine Tracing in Cell Culture
Caption: Workflow for L-Methionine-³⁴S stable isotope tracing in cultured cells.
Detailed Methodologies
1. Cell Culture and Isotope Labeling:
-
Culture mammalian cells in standard DMEM medium until they reach 70-80% confluency.
-
Prepare the labeling medium by supplementing DMEM lacking methionine with L-Methionine-³⁴S at the same concentration as in the standard medium.
-
Wash the cells with phosphate-buffered saline (PBS) to remove the standard medium.
-
Incubate the cells in the L-Methionine-³⁴S containing medium for a time course (e.g., 0, 2, 4, 8, 16, 24 hours) to monitor the incorporation of the stable isotope into downstream metabolites.
2. Metabolite Extraction:
-
To quench metabolic activity, aspirate the labeling medium and wash the cells rapidly with ice-cold PBS.
-
Immediately add a pre-chilled extraction solvent (e.g., 80:20 methanol:water at -80°C) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Perform freeze-thaw cycles to ensure complete cell lysis.
-
Centrifuge the lysate to pellet proteins and cellular debris.
-
Collect the supernatant containing the metabolites.
3. Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) system.
-
For LC-MS, use a suitable column for separating polar metabolites, such as a HILIC column.
-
The mass spectrometer should be operated in a mode that allows for the detection and quantification of the different isotopologues of methionine and its metabolites (e.g., homocysteine, cysteine, taurine). This requires sufficient mass resolution to distinguish between the ³²S and ³⁴S containing molecules.
4. Data Analysis:
-
Process the raw mass spectrometry data to identify and quantify the different isotopologues of sulfur-containing amino acids.
-
Correct for the natural abundance of ³⁴S.
-
Calculate the fractional enrichment of ³⁴S in each metabolite at each time point.
-
This data can then be used in metabolic flux analysis models to determine the rates of different reactions in the methionine metabolic network. To determine the KIE for a specific enzymatic reaction, a competitive experiment with a mixture of L-Methionine-³²S and L-Methionine-³⁴S would be performed, and the change in the isotopic ratio of the substrate and product would be measured over time.
Methionine Metabolism Signaling Pathway
The following diagram illustrates the central pathways of methionine metabolism where the kinetic isotope effect of ³⁴S can be investigated.
Caption: Key pathways in L-Methionine metabolism.
Conclusion
Assessing the kinetic isotope effect of L-Methionine-³⁴S provides a unique and direct method for investigating the mechanisms of sulfur metabolism. While quantitative data for ³⁴S KIEs in specific enzymatic reactions are still emerging, the observable metabolic fractionation between sulfur-containing amino acids confirms the presence and importance of these effects. The experimental protocols outlined in this guide, adapted from well-established stable isotope tracing methodologies, provide a framework for researchers to explore the nuances of methionine metabolism. The continued development of high-resolution mass spectrometry techniques will undoubtedly facilitate more precise measurements of heavy atom KIEs, further enhancing our understanding of these critical biological pathways and aiding in the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sulfur isotope analysis of cysteine and methionine via preparatory liquid chromatography and elemental analyzer isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. web.gps.caltech.edu [web.gps.caltech.edu]
A Head-to-Head Comparison: Chemical vs. Biosynthetic L-Methionine-³⁴S
For researchers, scientists, and drug development professionals, the choice between chemically synthesized and biosynthetically produced L-Methionine-³⁴S is a critical decision impacting experimental design, cost, and environmental footprint. This guide provides an objective comparison of the two production methods, supported by available data and detailed experimental considerations.
L-Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous biological processes, including protein synthesis and methylation. The isotopically labeled form, L-Methionine-³⁴S, is an invaluable tool for tracing the metabolic fate of methionine in various research applications. The production of this labeled compound can be broadly categorized into two primary approaches: traditional chemical synthesis and modern biosynthetic methods.
At a Glance: Key Performance Indicators
| Metric | Chemical Synthesis | Biosynthetic Production |
| Isotopic Purity | Typically high, dependent on the purity of the ³⁴S precursor. | Generally high and can be controlled by the isotopic enrichment of the sulfur source in the culture medium. |
| Enantiomeric Purity | Produces a racemic mixture (DL-Methionine), requiring additional resolution steps to obtain pure L-Methionine. | Directly yields the biologically active L-enantiomer. |
| Yield | Generally high and well-established for unlabeled methionine, though specific yields for L-Methionine-³⁴S can vary. | Highly variable and dependent on the microbial strain, fermentation conditions, and metabolic engineering strategies. Recent advancements have shown significant improvements. |
| Cost | Can be high due to the cost of isotopically labeled precursors and the multi-step synthesis and purification process. | Potentially lower raw material costs (e.g., using ³⁴S-sulfate), but may have higher initial investment costs for strain development and fermentation infrastructure. |
| Scalability | Well-established and scalable for industrial production. | Highly scalable with standard fermentation technology. |
| Environmental Impact | Relies on petrochemical-derived feedstocks and may involve hazardous reagents and byproducts.[1][2] | Utilizes renewable resources (e.g., glucose) and generally considered a more sustainable "green" process. |
Delving Deeper: A Comparative Analysis
Chemical Synthesis: The Traditional Route
The industrial production of methionine has historically been dominated by chemical synthesis, often employing methods like the Strecker synthesis.[3] This approach typically starts with petrochemical-derived feedstocks such as acrolein and methyl mercaptan.[1] For the production of L-Methionine-³⁴S, a ³⁴S-labeled precursor, such as ³⁴S-methyl mercaptan, would be introduced into the synthesis pathway.
A significant drawback of chemical synthesis is the production of a racemic mixture of D- and L-methionine. Since only the L-enantiomer is biologically active, an additional, often costly, resolution step is required to separate the two isomers.
Biosynthetic Production: The "Green" Alternative
Biosynthetic production of L-Methionine-³⁴S leverages the metabolic machinery of microorganisms, most commonly engineered strains of Escherichia coli. These microbes are cultured in a fermentation medium where the primary sulfur source is a ³⁴S-labeled compound, typically sodium sulfate (Na₂³⁴SO₄). The bacteria then incorporate the heavy isotope into the methionine they produce.
A key advantage of this method is the direct production of the stereochemically pure L-enantiomer, eliminating the need for chiral resolution. Furthermore, biosynthesis is generally considered more environmentally friendly as it utilizes renewable feedstocks like glucose.
Significant research has focused on optimizing L-methionine production in E. coli through metabolic engineering. This involves modifying the bacterium's genetic makeup to enhance the metabolic flux towards methionine synthesis and to overcome the cell's natural regulatory mechanisms that would otherwise limit production.
Experimental Protocols: A Glimpse into the Methodologies
While specific, detailed protocols for the production of L-Methionine-³⁴S are often proprietary, the following sections outline the general principles and key steps involved in both chemical and biosynthetic approaches.
Chemical Synthesis of DL-Methionine-³⁴S (Illustrative Strecker Synthesis)
The Strecker synthesis is a well-established method for producing amino acids. To synthesize DL-Methionine-³⁴S, a ³⁴S-labeled methyl mercaptan would be a key starting material.
Experimental Workflow: Chemical Synthesis
Key Steps:
-
Reaction of ³⁴S-Methyl Mercaptan with Acrolein: This initial step forms 3-(³⁴S-methylthio)propanal.
-
Strecker Reaction: The aldehyde is then reacted with hydrogen cyanide (HCN) and ammonia (NH₃) to form the corresponding α-aminonitrile.
-
Hydrolysis: The aminonitrile is hydrolyzed to yield the racemic mixture, DL-Methionine-³⁴S.
-
Chiral Resolution: The racemic mixture is then subjected to a resolution process, such as enzymatic resolution, to isolate the desired L-enantiomer.
Biosynthetic Production of L-Methionine-³⁴S using E. coli
The biosynthetic route involves the fermentation of a genetically engineered strain of E. coli in a defined medium containing a ³⁴S-labeled sulfur source.
Experimental Workflow: Biosynthesis
Key Steps:
-
Strain Preparation: A genetically engineered strain of E. coli with enhanced methionine production capabilities is cultured.
-
Fermentation: The E. coli is grown in a bioreactor containing a defined culture medium. The medium includes a carbon source (e.g., glucose) and the sole sulfur source is a ³⁴S-labeled compound, such as Na₂³⁴SO₄. Fermentation parameters like pH, temperature, and dissolved oxygen are carefully controlled to optimize cell growth and product yield.
-
Induction (if applicable): In some engineered strains, the expression of genes in the methionine biosynthesis pathway may be induced at a specific point during fermentation.
-
Harvesting and Extraction: After a sufficient fermentation period, the bacterial cells are harvested, and the L-Methionine-³⁴S is extracted from the culture broth and/or the cells.
-
Purification: The extracted L-Methionine-³⁴S is then purified using techniques such as chromatography.
Analysis of Isotopic Purity
The isotopic purity of the final L-Methionine-³⁴S product is a critical parameter. This is typically determined using mass spectrometry techniques.
Analytical Workflow: Isotopic Purity
Gas chromatography coupled with mass spectrometry (GC-MS) is a common method for this analysis. The methionine sample is first derivatized to make it volatile for GC analysis. The mass spectrometer then separates the ions based on their mass-to-charge ratio, allowing for the quantification of the relative abundance of the ³⁴S and ³²S isotopes.
Signaling Pathways: The Biosynthetic Route in E. coli
The biosynthesis of L-methionine in E. coli is a complex and highly regulated metabolic pathway. The sulfur atom is assimilated from sulfate and incorporated into cysteine, which then serves as the sulfur donor for methionine synthesis.
Methionine Biosynthesis Pathway in E. coli
Metabolic engineering strategies to enhance L-methionine production often involve upregulating the expression of key enzymes in this pathway (e.g., those encoded by the met genes) and knocking out or downregulating competing pathways to channel more metabolic resources towards methionine synthesis.
Conclusion
The choice between chemical and biosynthetic L-Methionine-³⁴S depends on the specific requirements of the research. Chemical synthesis offers a well-established route, but the production of a racemic mixture necessitates a purification step. Biosynthesis, on the other hand, provides a direct route to the desired L-enantiomer and is a more sustainable option. As metabolic engineering and fermentation technologies continue to advance, the efficiency and cost-effectiveness of biosynthetic production are expected to further improve, making it an increasingly attractive option for the production of isotopically labeled amino acids.
References
L-Methionine-³⁴S vs. Other Stable Isotope-Labeled Amino Acids: A Comparative Guide for Proteomics
In the landscape of quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) stands as a robust and widely adopted method for the accurate determination of protein abundance. The choice of the labeled amino acid is critical and can significantly influence experimental outcomes. While traditionally dominated by the use of ¹³C- or ¹⁵N-labeled arginine and lysine, L-Methionine-³⁴S is emerging as a viable alternative. This guide provides an objective comparison of L-Methionine-³⁴S with other commonly used stable isotope-labeled amino acids, supported by experimental considerations and methodologies relevant to researchers, scientists, and drug development professionals.
Performance Comparison: L-Methionine-³⁴S vs. ¹³C/¹⁵N-Labeled Arginine and Lysine
The selection of a stable isotope-labeled amino acid for a proteomics experiment is a crucial decision that impacts labeling efficiency, metabolic stability, and the accuracy of protein quantification. The following tables summarize the key characteristics and performance metrics of L-Methionine-³⁴S in comparison to the more conventional heavy isotopes of arginine and lysine.
Table 1: General Characteristics of Stable Isotope-Labeled Amino Acids
| Feature | L-Methionine-³⁴S | ¹³C₆-Arginine / ¹³C₆-Lysine | ¹³C₆,¹⁵N₄-Arginine / ¹³C₆,¹⁵N₂-Lysine |
| Isotope | ³⁴S | ¹³C | ¹³C and ¹⁵N |
| Natural Abundance of Heavy Isotope | ~4.25% | ~1.1% | ¹³C: ~1.1%, ¹⁵N: ~0.37% |
| Mass Shift (Da) | +1.995 | +6.020 (Arg), +6.020 (Lys) | +10.008 (Arg), +8.014 (Lys) |
| Metabolic Incorporation | Protein synthesis | Protein synthesis | Protein synthesis |
| Common Protease Compatibility | Trypsin, Lys-C, Arg-C, etc. | Trypsin (cleaves after Arg/Lys) | Trypsin (cleaves after Arg/Lys) |
Table 2: Performance Metrics in Quantitative Proteomics
| Performance Metric | L-Methionine-³⁴S | ¹³C/¹⁵N-Labeled Arginine & Lysine | Supporting Experimental Considerations |
| Labeling Efficiency | Potentially high due to its essential nature.[1] | High and well-established; requires several cell doublings for complete incorporation.[2][3] | Complete incorporation is crucial for accurate quantification.[3] The number of cell divisions required for >95% incorporation should be empirically determined for each cell line and labeling amino acid.[2] |
| Metabolic Stability | Susceptible to oxidation to methionine sulfoxide, which can be a biological process or an experimental artifact. This can complicate data analysis. | Arginine can be metabolically converted to proline, leading to inaccuracies in quantification if not accounted for. | The stability of the label is paramount. Oxidation of methionine can be minimized by careful sample handling. Arginine-to-proline conversion can be addressed by using specific SILAC media formulations or data analysis strategies. |
| Impact on Protein Quantification | Provides a smaller mass shift, which may be advantageous in certain high-resolution mass spectrometers. The presence of sulfur may aid in peptide identification. | Larger mass shifts provide clear separation of light and heavy peptide pairs in the mass spectrum, simplifying data analysis. | The choice of mass shift depends on the mass spectrometer's resolution and the complexity of the sample. Larger shifts can reduce spectral overlap. |
| Coverage of the Proteome | Nearly all proteins contain methionine, ensuring broad applicability. | Trypsin digestion after labeling with both arginine and lysine ensures that almost all tryptic peptides are labeled. | The combination of labeled arginine and lysine is a standard approach to achieve comprehensive proteome coverage in SILAC experiments. |
Experimental Protocols
A detailed methodology is crucial for a successful and reproducible comparative proteomics experiment. Below is a generalized protocol for comparing the performance of L-Methionine-³⁴S with other stable isotope-labeled amino acids.
Protocol: Comparative SILAC Experiment
1. Cell Culture and Metabolic Labeling: a. Culture three populations of the same cell line in parallel. b. Population 1 (Light): Culture in standard SILAC medium containing unlabeled L-methionine, L-arginine, and L-lysine. c. Population 2 (Heavy - Methionine): Culture in SILAC medium where standard L-methionine is replaced with L-Methionine-³⁴S. d. Population 3 (Heavy - Arginine/Lysine): Culture in SILAC medium where standard L-arginine and L-lysine are replaced with their respective heavy isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆,¹⁵N₂-Lysine). e. Passage the cells for at least five to six doublings to ensure complete incorporation of the labeled amino acids. f. Verify labeling efficiency (>95%) by analyzing a small aliquot of protein extract from each population by mass spectrometry.
2. Experimental Treatment: a. Once complete labeling is confirmed, apply the desired experimental treatment (e.g., drug treatment vs. vehicle control) to a subset of cells from each of the three populations.
3. Cell Lysis and Protein Quantification: a. Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
4. Sample Pooling and Protein Digestion: a. For the comparison, create two mixed samples: i. Mix 1 (Met-³⁴S vs. Light): Combine equal amounts of protein from the "Heavy - Methionine" and "Light" populations. ii. Mix 2 (Arg/Lys vs. Light): Combine equal amounts of protein from the "Heavy - Arginine/Lysine" and "Light" populations. b. Perform in-solution or in-gel digestion of the combined protein samples with trypsin overnight at 37°C.
5. Peptide Desalting and LC-MS/MS Analysis: a. Desalt the digested peptides using a C18 StageTip or equivalent. b. Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.
6. Data Analysis: a. Process the raw mass spectrometry data using a proteomics software package that supports SILAC quantification (e.g., MaxQuant, FragPipe). b. Identify peptides and proteins and calculate the heavy/light ratios for protein quantification in both mixed samples. c. Compare the number of identified and quantified proteins, the distribution of quantification ratios, and the overall quantitative accuracy and precision between the two labeling strategies.
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following are Graphviz (DOT language) representations of a comparative SILAC workflow and the mTOR signaling pathway, a common target of proteomics studies.
Caption: Comparative SILAC Experimental Workflow.
Caption: Simplified mTOR Signaling Pathway.
Conclusion
The choice between L-Methionine-³⁴S and more traditional stable isotope-labeled amino acids like heavy arginine and lysine depends on the specific goals of the proteomics experiment. L-Methionine-³⁴S offers a viable alternative with good potential for high incorporation efficiency across the proteome. However, its susceptibility to oxidation requires careful consideration during sample preparation and data analysis. In contrast, the dual labeling with heavy arginine and lysine provides comprehensive proteome coverage with well-separated isotopic envelopes, though the potential for metabolic conversion of arginine to proline must be addressed. Ultimately, the optimal choice will be dictated by the biological system under investigation, the available instrumentation, and the specific quantitative questions being asked. Researchers are encouraged to perform pilot studies to determine the most suitable labeling strategy for their experimental system.
References
Safety Operating Guide
Proper Disposal of L-Methionine-34S: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of L-Methionine-34S, a non-radioactive, isotopically labeled amino acid.
This compound is chemically identical to naturally occurring L-Methionine. The key distinction is the enrichment of the stable, non-radioactive sulfur-34 isotope. As such, its disposal protocol aligns with that of a non-hazardous chemical, emphasizing waste minimization and adherence to local regulations.
Key Disposal Principles
The disposal of this compound is governed by the same safety and environmental considerations as standard L-Methionine. Since Sulfur-34 is a stable isotope and not radioactive, no special precautions related to radioactivity are necessary.[1][] The primary goal is to prevent environmental contamination and ensure a safe laboratory environment.
Disposal Procedures for this compound
Researchers must handle the disposal of this compound in solid form and in prepared solutions with care, following established laboratory safety protocols.
Solid Waste Disposal:
-
Collection: Collect waste this compound powder and any contaminated consumables (e.g., weighing paper, gloves) in a designated, clearly labeled, and sealable container.[3]
-
Labeling: The container should be labeled as "Non-hazardous Waste: this compound".
-
Storage: Store the sealed container in a designated waste accumulation area away from incompatible materials.
-
Disposal: Dispose of the container in accordance with your institution's and local regulations for non-hazardous solid chemical waste.[] This may involve placing it in the general laboratory trash if permitted, or arranging for pickup by a certified waste disposal contractor.[3]
Liquid Waste (Solutions) Disposal:
-
Small Quantities: For very small quantities of dilute aqueous solutions, consult your institution's environmental health and safety (EHS) office for guidance on drain disposal. Some institutions may permit the disposal of non-hazardous, water-soluble substances down the drain with copious amounts of water. However, it is crucial to prevent the release of concentrated solutions into the sewer system.
-
Large Quantities or Organic Solvents: For larger volumes or solutions containing organic solvents, collect the liquid waste in a compatible, sealed, and clearly labeled container.
-
Labeling: Label the container with the full chemical name, "this compound," the solvent used, and the approximate concentration.
-
Disposal: Arrange for the disposal of the liquid waste through your institution's hazardous or chemical waste management program.
Spill Cleanup:
In the event of a spill, the following procedure should be followed:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat. For large spills of fine powder, a dust respirator may be necessary.
-
Containment: Prevent the spill from spreading or entering drains.
-
Cleanup: Carefully sweep or vacuum the spilled solid material to avoid generating dust. Place the collected material and any contaminated cleaning supplies into a sealed container for disposal as solid waste.
-
Decontamination: Clean the spill area with soap and water.
Quantitative Data Summary
There is no specific quantitative data, such as concentration limits for disposal, available for this compound as it is classified as a non-hazardous substance. Disposal regulations are qualitative and based on local and institutional guidelines for non-hazardous chemical waste.
| Parameter | Guideline |
| Waste Classification | Non-hazardous Chemical Waste |
| Solid Disposal | Sealable, labeled container for solid waste stream |
| Liquid Disposal | Consult EHS for drain disposal of dilute aqueous solutions; otherwise, collect for chemical waste pickup |
Experimental Protocols
No experimental protocols are cited in this disposal guidance.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling L-Methionine-34S
This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Methionine-34S. The following procedural guidance is designed to ensure safe operational use and disposal, fostering a secure laboratory environment.
I. Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, adherence to standard laboratory safety protocols is crucial. Although this compound is a stable, non-radioactive isotope, the following personal protective equipment should be worn to prevent potential exposure and ensure safety.[1][2][3]
Recommended Personal Protective Equipment:
-
Eye Protection: Wear safety glasses with side shields or goggles that conform to European standard EN 166 or OSHA 29 CFR 1910.133.[1][2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber (>0.11 mm thickness), should be worn. Gloves must be inspected before use and disposed of properly after handling.
-
Body Protection: A lab coat or other suitable protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: Under normal laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator (such as a type N95 or P1 dust mask) should be used.
Engineering Controls:
-
Work in a well-ventilated area. Facilities should be equipped with an eyewash station and a safety shower. Use local exhaust ventilation where dust may be generated.
II. Quantitative Data Summary
The physical and chemical properties of this compound are comparable to those of L-Methionine. The primary distinction is a slightly higher molecular weight due to the heavier sulfur isotope.
| Property | Value | Source |
| Molecular Formula | C5H11NO2S | |
| Molecular Weight | Approximately 151.116 g/mol | |
| Appearance | White crystalline powder | |
| Solubility | Soluble in water | |
| log Pow (Octanol/Water Partition Coefficient) | -1.87 | |
| Storage Temperature | Keep refrigerated (below 4°C/39°F) |
III. Experimental Protocols: Safe Handling and Disposal Workflow
The following protocols provide a step-by-step guide for the safe handling and disposal of this compound.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated place, away from incompatible substances like strong oxidizers.
-
Keep the container tightly closed and refrigerated.
2. Handling and Use:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Minimize dust generation and accumulation.
-
Weigh and handle the compound in a designated area, preferably with local exhaust ventilation.
-
Avoid contact with eyes, skin, and clothing.
-
Do not eat, drink, or smoke in the handling area.
-
Wash hands thoroughly after handling the compound.
3. Spill Management:
-
In case of a spill, ensure the area is well-ventilated.
-
Wear appropriate PPE as outlined in Section I.
-
Sweep up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.
4. First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes.
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention.
5. Disposal Plan:
-
This compound contains a stable, non-radioactive isotope, so no special precautions are required for disposal beyond those for standard L-Methionine.
-
Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Waste materials should be placed in a clearly labeled, sealed container.
-
Do not mix with general laboratory waste.
IV. Workflow and Logic Diagrams
The following diagrams illustrate the key workflows for ensuring safety when handling this compound.
Caption: Workflow for the safe handling of this compound.
Caption: First aid procedures for exposure to this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
